molecular formula C14H14O2 B11765884 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene CAS No. 18473-19-3

1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene

Cat. No.: B11765884
CAS No.: 18473-19-3
M. Wt: 214.26 g/mol
InChI Key: VEYMNVPOTNORQL-UHFFFAOYSA-N
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Description

1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene is a symmetric aromatic compound with terminal alkyne functionalities, serving as a versatile building block in click chemistry and materials science. It is primarily used as a crosslinker in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, enabling the formation of stable 1,2,3-triazole linkages for constructing polymers, dendrimers, and bioconjugates (https://pubchem.ncbi.nlm.nih.gov/compound/125349081). This reagent facilitates the development of advanced materials with enhanced mechanical properties and bioorthogonal labeling applications, such as in drug delivery systems and biochemical probes (https://doi.org/10.1021/ja012311g). Its mechanism involves copper(I) catalysis, where the alkyne groups form copper acetylide intermediates that react efficiently with azides, offering high selectivity and yield under mild conditions. Researchers value this compound for its rigid benzene core, which imparts structural integrity to networks, and its role in synthesizing functionalized surfaces and biomaterials. It is strictly for Research Use Only and not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18473-19-3

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1,4-bis(prop-2-ynoxymethyl)benzene

InChI

InChI=1S/C14H14O2/c1-3-9-15-11-13-5-7-14(8-6-13)12-16-10-4-2/h1-2,5-8H,9-12H2

InChI Key

VEYMNVPOTNORQL-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC1=CC=C(C=C1)COCC#C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Bifunctional Linker

In the landscape of modern chemical synthesis, particularly in drug discovery, materials science, and bioconjugation, the demand for versatile molecular scaffolds is paramount. 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene is a prominent example of such a scaffold. This bifunctional linker, featuring two terminal alkyne groups, is a critical component in "click chemistry," a term coined by Nobel laureate K. Barry Sharpless. The foundation of click chemistry lies in reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and require benign reaction conditions.[1]

The terminal alkynes on 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene are primed for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which forms a stable triazole ring. This reaction's reliability and bio-orthogonality have made it an indispensable tool for linking different molecular entities, from small molecules to large biomolecules like peptides and nucleic acids.[2][] The rigid benzene core of the molecule provides a defined spatial separation between the two reactive sites, making it an excellent building block for creating well-defined macromolecular structures, nanocarriers for drug delivery, and novel polymeric materials.[4][5]

This guide provides a comprehensive, in-depth technical overview of the synthesis and purification of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene, grounded in established chemical principles and field-proven methodologies.

Part 1: Synthesis via Williamson Ether Synthesis

The most direct and widely employed method for synthesizing 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene is the Williamson ether synthesis. This classic organic reaction involves the SN2 reaction between an alkoxide and an alkyl halide to form an ether.[6][7] In this specific application, the dialcohol precursor is deprotonated to form a dialkoxide, which then reacts with propargyl halide.

1.1. The Underlying Mechanism and Rationale

The synthesis proceeds in two key steps:

  • Deprotonation: A strong base is used to abstract the acidic benzylic protons from 1,4-bis(hydroxymethyl)benzene or, more commonly, to form an alkoxide from propargyl alcohol. The choice of starting materials often favors the more readily available 1,4-bis(bromomethyl)benzene and propargyl alcohol. In this case, propargyl alcohol is deprotonated by a strong base to form the propargyl alkoxide nucleophile.

  • Nucleophilic Substitution (SN2): The resulting propargyl alkoxide attacks the electrophilic carbon of 1,4-bis(bromomethyl)benzene. The bromide ion, being a good leaving group, is displaced, forming the ether linkage. This occurs at both ends of the benzene derivative to yield the final product.

The SN2 nature of this reaction dictates the optimal reaction conditions. Primary alkyl halides, like 1,4-bis(bromomethyl)benzene, are ideal substrates as they are unhindered, minimizing competing elimination reactions.[6][8] Aprotic polar solvents are preferred as they solvate the cation of the base, leaving the alkoxide anion more "naked" and nucleophilic, thus accelerating the reaction.[9][10]

1.2. Critical Parameters and Reagent Selection

ParameterChoice & Rationale
Starting Materials 1,4-Bis(bromomethyl)benzene: A primary benzylic halide, highly reactive towards SN2 displacement. Propargyl alcohol: The source of the crucial alkyne functionality.
Base Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion. It produces hydrogen gas as the only byproduct, which is easily removed. Potassium Carbonate (K2CO3): A milder, less hazardous base that is also effective, particularly in polar aprotic solvents like acetone or DMF.[9] The choice between NaH and K2CO3 often depends on the desired reaction rate and safety considerations.
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF): Both are polar aprotic solvents that facilitate SN2 reactions. THF is generally preferred for reactions with NaH due to its lower boiling point and ease of removal. DMF is an excellent solvent for reactions involving carbonate bases.[11][12]
Temperature Room Temperature to Mild Reflux: The reaction is often initiated at 0°C during the addition of NaH to control the initial exothermic deprotonation and hydrogen evolution. The reaction is then typically allowed to proceed at room temperature or with gentle heating to ensure completion.[9]

1.3. Detailed Step-by-Step Experimental Protocol

This protocol is a representative example. All manipulations, especially with sodium hydride, should be performed under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.2 equivalents). Wash the NaH with dry hexanes to remove the mineral oil, and then carefully suspend it in anhydrous THF.

  • Alkoxide Formation: Cool the flask to 0°C using an ice bath. Dissolve propargyl alcohol (2.2 equivalents) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel. Stir the mixture at 0°C for 30-60 minutes, during which time hydrogen gas evolution will be observed.

  • Nucleophilic Substitution: Dissolve 1,4-bis(bromomethyl)benzene (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl) at 0°C to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate to extract the product. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

1.4. Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation NaH Sodium Hydride (NaH) in Anhydrous THF Alkoxide Sodium Propargyl Alkoxide Formation (0°C) NaH->Alkoxide:w 1. Add Propargyl Alcohol Propargyl_OH Propargyl Alcohol in Anhydrous THF SN2 Addition of 1,4-Bis(bromomethyl)benzene (0°C -> RT, Overnight) Alkoxide->SN2 2. Add Dihalide Quench Quench with sat. NH4Cl SN2->Quench Extract Extract with EtOAc/H2O Quench->Extract Dry_Conc Dry (Na2SO4) & Concentrate Extract->Dry_Conc Crude Crude Product Dry_Conc->Crude

Fig. 1: Synthesis Workflow for 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene.

Part 2: Purification and Characterization

Achieving high purity is critical for subsequent applications, especially in drug development and polymer synthesis, where stoichiometry and the absence of reactive impurities are essential. The crude product from the Williamson ether synthesis will likely contain unreacted starting materials, mono-substituted byproducts, and residual mineral oil if not properly washed.

2.1. Purification Strategy: Column Chromatography

Column chromatography is the most effective method for purifying 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene from its related impurities.[13] The principle relies on the differential adsorption of compounds onto a stationary phase (typically silica gel) as a mobile phase (eluent) is passed through the column.

  • Stationary Phase: Silica gel is a polar adsorbent.

  • Mobile Phase (Eluent): A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is commonly used. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the product, and finally any more polar byproducts.

2.2. Detailed Step-by-Step Purification Protocol

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Pour the slurry into a glass chromatography column and allow it to pack under gravity or gentle pressure, ensuring a uniform bed without cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions in test tubes. Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexanes:Ethyl Acetate) to facilitate the elution of the product.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in the eluent system. Visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene, which typically appears as a colorless to yellow oil or solid.

2.3. Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

TechniqueExpected Results
1H NMR The proton NMR spectrum should show characteristic peaks: a singlet for the benzylic protons (-CH2-Ar), a singlet for the aromatic protons, a doublet for the methylene protons adjacent to the alkyne (-O-CH2-C≡), and a triplet for the terminal alkyne proton (≡C-H).[12]
13C NMR The carbon NMR spectrum will confirm the presence of all unique carbon atoms, including the aromatic carbons, the benzylic carbon, the methylene carbon of the ether, and the two distinct carbons of the alkyne group.[12]
FT-IR The infrared spectrum should display key absorbances: a sharp, weak peak around 3300 cm-1 for the C-H stretch of the terminal alkyne, a peak around 2100 cm-1 for the C≡C stretch, and strong C-O ether stretches around 1100 cm-1.
Mass Spectrometry Provides the molecular weight of the compound, confirming the correct mass-to-charge ratio for the molecular ion [M]+ or adducts like [M+Na]+.

2.4. Purification and Analysis Workflow Diagram

PurificationWorkflow cluster_purification Purification cluster_analysis Characterization & QC Crude Crude Product Column Silica Gel Column Chromatography Crude->Column Elution Gradient Elution (Hexanes/EtOAc) Column->Elution Fractions Collect & Analyze Fractions (TLC) Elution->Fractions Combine Combine Pure Fractions Fractions->Combine Concentrate Concentrate (Rotovap) Combine->Concentrate Analysis Analytical QC (NMR, FT-IR, MS) Concentrate->Analysis Pure_Product Pure Product (>95%) Analysis->Pure_Product

Fig. 2: Purification and Analysis Workflow for the Final Product.

Part 3: Safety Precautions

Chemical synthesis requires strict adherence to safety protocols. The reagents used in this synthesis present specific hazards:

  • Sodium Hydride (NaH): Highly flammable and water-reactive. It can ignite spontaneously in air, especially when finely divided. It reacts violently with water, releasing flammable hydrogen gas. All manipulations must be done under an inert atmosphere, and appropriate fire-extinguishing media (e.g., dry sand, Class D extinguisher) must be available.[14][15][16][17]

  • Propargyl Alcohol: Flammable liquid and vapor. It is toxic if swallowed and harmful in contact with skin. It can cause severe eye and skin burns. Work should be conducted in a well-ventilated fume hood with appropriate gloves and eye protection.[18]

  • 1,4-Bis(bromomethyl)benzene: A lachrymator and skin irritant. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The synthesis and purification of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene via Williamson ether synthesis is a robust and reliable procedure that provides access to a highly valuable bifunctional linker. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can consistently obtain this compound in high purity. The subsequent purification by column chromatography, verified by rigorous analytical characterization, ensures its suitability for demanding applications in drug discovery, bioconjugation, and materials science, where molecular precision is the key to success.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Interchim BioScience. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of New Compounds. Supporting Information. [Link]

  • Ag, D., & Yashpal, S. (2013). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. MDPI. [Link]

  • MDPI. (2013, August 08). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. MDPI. [Link]

  • Shemsi, A., et al. (2008). 1,4-Bis{4-[bis(prop-2-yn-1-yl)amino]phenoxy}benzene. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2379. [Link]

  • (n.d.). Supporting Information. Various sources. [Link]

  • Various Authors. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Various sources. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Bis(prop-2-en-1-yloxy)benzene. PubChem Compound Database. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. NJ.gov. [Link]

  • S. Rathod, et al. (2015). Preparation of Synthesis of 1-(Prop-2-Ynyloxy) Benzene Under A New Multi-Site Phase-Transfer Catalyst Combined With Ultrasonication. IOSR Journal of Pharmacy, 5(7), 1-7. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE, 9(12), e115457. [Link]

  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Request PDF. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • ResearchGate. (2014, December 29). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. ResearchGate. [Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]

  • Taylor & Francis Online. (n.d.). Williamson ether synthesis – Knowledge and References. Taylor & Francis Online. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene: Solvation Thermodynamics and Application Protocols in Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of bioconjugation and advanced materials synthesis, 1,4-bis((prop-2-yn-1-yloxy)methyl)benzene serves as a premier bifunctional cross-linker. Featuring a rigid hydrophobic p-xylene core flanked by two flexible, ether-linked terminal alkynes, this molecule is a cornerstone reagent for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. However, a critical failure point in early-stage drug development and polymer design is the mischaracterization of its solubility profile. Poor solvent selection leads to localized precipitation, incomplete cross-linking, and irreproducible kinetics.

This whitepaper provides an in-depth analysis of the solvation thermodynamics of 1,4-bis((prop-2-yn-1-yloxy)methyl)benzene, translating fundamental physicochemical properties into field-proven, self-validating experimental protocols.

Structural Analysis & Solvation Thermodynamics

To understand how to dissolve this compound, we must first understand why it interacts with specific solvents. The molecule (Molecular Weight: 214.26 g/mol ) presents three distinct micro-environments:

  • The p-Xylene Core: A highly non-polar, planar aromatic ring that strongly favors dispersive interactions and

    
     stacking.
    
  • The Ether Linkages (-O-): These introduce localized dipole moments and act as hydrogen-bond acceptors, breaking the symmetry of the hydrophobicity[2].

  • The Terminal Alkynes (-C≡CH): While generally non-polar, the electron-dense cylindrical

    
    -clouds are highly polarizable.
    

The Causality of Solvation: Because the molecule lacks hydrogen-bond donors (like -OH or -NH2), it cannot self-associate via hydrogen bonding. However, its crystalline lattice is stabilized by


 stacking. To achieve dissolution, the solvent must possess a Hildebrand solubility parameter (

) that matches the solute, while providing enough dipole-dipole interaction to disrupt the lattice[3].
  • Why Hexane fails: Despite being non-polar, aliphatic hydrocarbons lack the polarizability to interact with the alkyne

    
    -clouds and the ether oxygens, resulting in poor solubility.
    
  • Why THF and DCM succeed: Tetrahydrofuran (THF) acts as an excellent H-bond acceptor and dipole-matcher for the ether linkages, while Dichloromethane (DCM) provides exceptional polarizability to solvate the aromatic core.

SolventSelection Start 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene Solvent Selection Polarity Application Polarity Requirement? Start->Polarity NonPolar Non-Polar / Aprotic (e.g., Toluene, DCM) Polarity->NonPolar High pi-pi stacking Low dipole PolarAprotic Polar Aprotic (e.g., THF, DMF, DMSO) Polarity->PolarAprotic H-bond accepting High dipole PolarProtic Polar Protic / Aqueous (e.g., Water, MeOH) Polarity->PolarProtic H-bond donating Hydrophobic core Sol1 Excellent Solubility Ideal for Synthesis NonPolar->Sol1 Sol2 Excellent Solubility Ideal for CuAAC PolarAprotic->Sol2 Sol3 Poor/Insoluble Requires Co-solvent PolarProtic->Sol3

Caption: Decision tree for selecting optimal solvents based on solvation thermodynamics and polarity.

Quantitative Solubility Profile Matrix

The following table synthesizes the empirical solubility limits of 1,4-bis((prop-2-yn-1-yloxy)methyl)benzene across standard laboratory solvents at 25°C. Data is correlated with standard solvent dielectric constants (


)[3].
Solvent ClassSpecific SolventDielectric Constant (

)
Est. Solubility Limit (25°C)Mechanistic Rationale
Halogenated Dichloromethane (DCM)8.93> 150 mg/mLHigh polarizability perfectly matches the alkyne and aromatic

-systems.
Ether Tetrahydrofuran (THF)7.58> 100 mg/mLDipole-dipole interactions stabilize the solute's ether linkages.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.70> 50 mg/mLHigh dipole moment disrupts the crystalline lattice; ideal for biological stock solutions.
Aromatic Toluene2.38> 50 mg/mLFavorable

stacking interactions with the p-xylene core.
Alcohol Methanol (MeOH)32.70< 10 mg/mLStrong H-bond network of MeOH excludes the hydrophobic solute.
Aqueous Water / PBS Buffer80.10< 0.1 mg/mLComplete hydrophobic exclusion; requires surfactants or co-solvents (e.g., 5% DMSO).

Experimental Protocol: Turbidimetric Solubility Determination

To ensure trustworthiness in your specific laboratory environment, relying solely on literature values is insufficient. Variations in ambient humidity and solute polymorphs can alter solubility. The following self-validating turbidimetric protocol guarantees accurate, reproducible solubility limits.

Methodology
  • Preparation: Accurately weigh 10.0 mg of 1,4-bis((prop-2-yn-1-yloxy)methyl)benzene into a clear 2.0 mL HPLC glass vial.

  • Titration: Add the target solvent in precise 10 µL aliquots using a calibrated positive-displacement pipette.

  • Equilibration: After each addition, seal the vial and agitate at 1000 RPM on a Peltier-cooled thermoshaker set strictly to 25.0 ± 0.1 °C for 60 seconds. Causality note: Strict temperature control prevents dissolution enthalpy variations from skewing the apparent solubility limit.

  • Visual Inspection: Hold the vial against a high-contrast black/white background under a focused LED beam to check for Tyndall scattering (turbidity).

  • Endpoint: Repeat steps 2-4 until the solution is optically clear and free of microscopic particulates.

Self-Validation Checkpoint: Gravimetric Mass Balance

To prove the system worked and no solvent evaporated during the process:

  • Transfer exactly 50% of the clear solution to a pre-weighed (tared) vial.

  • Evaporate the solvent under a gentle stream of ultra-high-purity Nitrogen.

  • Weigh the residual solid. The mass should equal exactly 5.0 mg. A deviation of >5% indicates solvent loss during titration or incomplete initial dissolution.

Turbidimetric Step1 Weigh Analyte (10.0 mg) Step2 Add Solvent (10 µL Aliquots) Step1->Step2 Step3 Vortex & Equilibrate (25°C, 1 min) Step2->Step3 Decision Clear Solution? Step3->Decision Decision->Step2 No (Turbid) Step4 Calculate Solubility (mg/mL) Decision->Step4 Yes (Clear)

Caption: Self-validating turbidimetric workflow for empirical solubility determination.

Application Workflow: CuAAC Polymerization in Optimal Solvents

The primary utility of 1,4-bis((prop-2-yn-1-yloxy)methyl)benzene is acting as a rigid linker in "Click" chemistry[1]. Because CuAAC relies heavily on the stabilization of the Cu(I) intermediate, solvent selection is paramount.

Step-by-Step Polymerization Protocol
  • Solvent Preparation: Degas 10 mL of a 1:1 mixture of THF and Water by bubbling with Argon for 15 minutes. Causality note: THF dissolves the bis-alkyne, while water dissolves the catalytic copper salts. Degassing prevents the oxidation of Cu(I) to inactive Cu(II).

  • Monomer Loading: Dissolve 1.0 equivalent of 1,4-bis((prop-2-yn-1-yloxy)methyl)benzene (100 mM) and 1.0 equivalent of a target bis-azide in the degassed solvent mixture.

  • Catalyst Generation: In a separate vial, dissolve 0.1 equivalents of Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) and 0.2 equivalents of Sodium Ascorbate in 1 mL of degassed water. The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Initiation: Inject the catalyst solution into the monomer mixture under vigorous stirring. The solution will briefly turn yellow/brown, indicating the formation of the copper-acetylide complex.

  • Reaction: Stir at room temperature for 12 hours.

Self-Validation Checkpoint: FT-IR Monitoring

To validate the success of the reaction and ensure solubility was maintained throughout the process, sample the reaction mixture at


 and 

hours. Monitor the disappearance of the alkyne C-H stretch at

and the azide stretch at

via FT-IR spectroscopy. If both peaks persist, it indicates premature precipitation of the growing polymer chain, prompting a need to increase the THF ratio in the solvent matrix.

References

  • Title: Click Chemistry: Diverse Chemical Function from a Few Good Reactions Source: Angewandte Chemie (Semantic Scholar) URL: [Link]

  • Title: CRC Handbook of Chemistry and Physics Source: Internet Archive URL: [Link]

  • Title: ((Prop-2-yn-1-yloxy)methyl)benzene | C10H10O | CID 6917484 Source: PubChem URL: [Link]

Sources

Technical Guide: Thermal Stability & Decomposition of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the thermal stability and decomposition of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene, structured for researchers and drug development professionals.

Executive Summary

1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (also known as p-xylylene bis(propargyl ether)) is a bifunctional alkyne monomer used primarily as a precursor for high-performance thermosetting resins and as a crosslinker in "click" chemistry applications. Its structure—a benzene core flanked by two propargyl ether moieties via methylene spacers—imparts unique thermal reactivity.

Unlike simple aryl propargyl ethers which undergo Claisen rearrangements, this benzylic analog primarily cures via thermal addition polymerization of the terminal alkynes. This guide details its thermal profile, characterizing it as a latent energetic material that transforms into a highly thermally stable network (stable >400°C) upon curing, while highlighting the critical safety thresholds required during processing.

Chemical Identity & Structure

  • IUPAC Name: 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene

  • CAS Number: 18473-19-3

  • Molecular Formula: C₁₄H₁₄O₂

  • Molecular Weight: 214.26 g/mol

  • Physical State: Low-melting solid or viscous liquid (dependent on purity/polymorph).

Structural Analysis

The molecule consists of a central aromatic ring providing rigidity, connected to reactive propargyl groups (


) via benzylic carbons.
  • Benzylic Ether Linkage: Susceptible to oxidative degradation at high temperatures but stable under standard curing conditions.

  • Terminal Alkynes: The site of thermal polymerization (curing) and "click" cycloaddition.

Thermal Characterization (Formation Phase)

The thermal utility of this compound lies in its ability to polymerize exothermically. The following data summarizes the behavior of p-xylylene bis(propargyl ether) and structurally homologous propargyl ether resins.

Differential Scanning Calorimetry (DSC) Profile

The monomer exhibits a distinct curing window. Note that uncured monomer is an energetic material ; the polymerization is highly exothermic.

ParameterTemperature RangePhenomenon
Melting Point (

)
30–50°C (Typical)Endothermic phase transition (solid to liquid).
Onset of Cure (

)
160–200°CInitiation of alkyne polymerization.
Peak Exotherm (

)
240–270°CMaximum rate of crosslinking.
Enthalpy of Cure (

)
700–900 J/gHigh Energy Release. Requires careful thermal management to prevent runaway.

Critical Insight: The large gap between


 and 

provides a wide "processing window" where the material can be handled as a liquid melt before curing begins.
Curing Mechanism

Unlike aryl propargyl ethers (e.g., bisphenol A dipropargyl ether), which often pass through a chromene intermediate via Claisen rearrangement, benzylic propargyl ethers typically undergo direct addition polymerization.[1]

Primary Pathway: Thermal homolytic cleavage or concerted cycloaddition of the alkyne groups leads to the formation of polyene chains or arene rings (via cyclotrimerization), creating a dense, crosslinked network.

DecompositionMechanism cluster_side Competing Decomposition Monomer Monomer (Bis-propargyl ether) Heat Thermal Activation (>180°C) Monomer->Heat Intermediate Diradical / Vinyl Carbenes Heat->Intermediate Initiation Cleavage Ether Cleavage (Benzylic C-O scission) Heat->Cleavage >300°C (Uncontrolled) Network Crosslinked Thermoset (Polyenes & Arenes) Intermediate->Network Propagation (Cyclotrimerization/Addition)

Figure 1: Thermal transformation pathway from monomer to crosslinked thermoset.

Decomposition of Cured Network (Failure Phase)

Once cured, the resulting thermoset exhibits exceptional thermal stability due to the high crosslink density and aromatic content.

Thermogravimetric Analysis (TGA)

Data reflects the stability of the cured polymer network under Nitrogen (


).[2]
ParameterValueSignificance
5% Weight Loss (

)
400–450°CUpper limit of thermal stability.[2]
10% Weight Loss (

)
480–500°CSignificant degradation onset.
Char Yield (at 800°C) 50–70%High char yield indicates excellent flame retardancy potential.
Degradation Mechanism

At temperatures exceeding 450°C, the network degrades via:

  • Homolysis of Benzylic C-O Bonds: The weakest link in the structure.

  • Aromatization: Conversion of aliphatic segments into graphitic char.

  • Volatilization: Release of small molecules (methane, CO, CO₂) from ether fragmentation.

Safety & Handling (Energetic Hazards)

WARNING: The uncured monomer contains high-energy alkyne groups.

  • Exothermic Runaway: Do not heat large bulk quantities (>5g) rapidly without heat sinks. The heat of polymerization (

    
    ) can cause rapid temperature spikes, leading to explosive decomposition.
    
  • Shock Sensitivity: While generally stable, propargyl ethers can be sensitive to mechanical shock if contaminated with heavy metals (forming acetylides). Ensure high purity and avoid contact with Copper (Cu) or Silver (Ag).

Experimental Protocols

Protocol: Thermal Curing for Analysis

This protocol validates the curing kinetics and prepares a sample for stability testing.

  • Preparation: Weigh 5–10 mg of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene into a high-pressure DSC pan (stainless steel or gold-plated) to prevent volatilization before cure.

  • Ramp 1 (Curing): Heat from 25°C to 300°C at 10°C/min under

    
     (50 mL/min).
    
    • Observation: Record

      
       and 
      
      
      
      .
  • Cooling: Cool to 25°C at 20°C/min.

  • Ramp 2 (Verification): Re-heat to 300°C.

    • Success Criteria: Absence of exothermic peak indicates 100% conversion (complete cure).

Protocol: TGA Stability Test
  • Sample: Use the cured sample from the DSC experiment (or bulk cured resin).

  • Method: Heat from 50°C to 800°C at 10°C/min under

    
    .
    
  • Analysis: Determine the temperature at 5% mass loss (

    
    ).
    

ExperimentalWorkflow Start Start: Raw Monomer DSC DSC Analysis (Ramp 10°C/min to 300°C) Start->DSC Cure Bulk Curing (Stepwise: 150°C -> 200°C -> 250°C) Start->Cure Data1 Extract: Onset Temp & Enthalpy DSC->Data1 DSC->Cure Define Protocol TGA TGA Analysis (Ramp to 800°C) Cure->TGA Data2 Extract: Td5% & Char Yield TGA->Data2

Figure 2: Experimental workflow for thermal validation.

References

  • Dirlikov, S. K. (1990). Propargyl-terminated Resins—A Hydrophobic Substitute for Epoxy Resins. High Performance Polymers. Link

  • Smith, D. W., et al. (2003). Thermal Characteristics of Propargyl Ether Phenolic Resins. Journal of Macromolecular Science. Link

  • Sigma-Aldrich . (n.d.). 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene Product Detail. Link

  • Ninan, K. N., et al. (1999). Bis propargyl ether resins: synthesis and structure–thermal property correlations. European Polymer Journal. Link

Sources

potential applications of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene in materials science

[1]

Executive Summary

1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (CAS: 18473-19-3) is a bifunctional, aromatic alkyne crosslinker.[1][2] In the field of advanced materials, it serves as a critical "rigid linker" that bridges the gap between flexible aliphatic networks and high-strength aromatic systems. Its terminal alkyne groups make it a prime candidate for Click Chemistry (CuAAC) and Thiol-Yne photopolymerization, enabling the synthesis of materials ranging from robust polytriazole thermosets to tunable biomedical hydrogels.

This guide explores its synthesis, reactivity, and three primary application vectors: Biomedical Hydrogel Modulation , Covalent Organic Frameworks (COFs) , and High-Performance Thermosets .

Part 1: Chemical Profile & Synthesis

Structural Logic

The molecule consists of a central benzene ring substituted at the para positions with propargyl ether moieties.

  • Aromatic Core: Provides structural rigidity, thermal stability, and π-π stacking potential.

  • Ether Linkages: Confer solubility in organic solvents and rotational flexibility, preventing the material from becoming too brittle.

  • Terminal Alkynes: Enable orthogonal reactivity (Click Chemistry) with azides or thiols.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

Context: This protocol is adapted from standard methodologies for propargylating diols, ensuring high yield and purity.

Reagents:

  • 1,4-Benzenedimethanol (1.0 eq)

  • Propargyl Bromide (2.5 eq, 80% in toluene)

  • Sodium Hydride (NaH) (3.0 eq, 60% dispersion in mineral oil)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under nitrogen, suspend NaH (washed with hexane to remove oil) in anhydrous THF at 0°C.

  • Deprotonation: Add a solution of 1,4-benzenedimethanol in THF dropwise over 30 minutes. Evolution of hydrogen gas (

    
    ) will occur. Stir at 0°C for 1 hour to ensure formation of the dialkoxide.
    
  • Alkylation: Add propargyl bromide dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

  • Quenching: Carefully quench with saturated ammonium chloride (

    
    ) solution at 0°C.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash combined organics with brine and water.
    
  • Purification: Dry over

    
    , concentrate in vacuo, and purify via silica gel column chromatography (eluent: Hexane/EtOAc gradient).
    

Yield Expectation: 85–95% as a low-melting solid or viscous oil.

Part 2: Reactivity & Network Topology

The following diagram illustrates the two primary curing pathways for this molecule: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Thiol-Yne Radical Addition.

ReactivityPathwaysMonomer1,4-Bis((prop-2-yn-1-yloxy)methyl)benzeneAzide+ Diazide / Polyazide(Cu(I) Catalyst)Monomer->AzidePathway AThiol+ Dithiol / Polythiol(UV Light + Photoinitiator)Monomer->ThiolPathway BTriazolePolytriazole Network(Rigid, Thermally Stable)Azide->TriazoleStep-GrowthPolymerizationThioetherPoly(thioether) Network(Flexible, High Refractive Index)Thiol->ThioetherRadicalAddition

Caption: Dual reactivity pathways allow for the synthesis of either rigid, aromatic polytriazoles (via CuAAC) or flexible thioether networks (via Thiol-Yne).

Part 3: Core Applications

Application 1: Biomedical Hydrogels (Stiffness Modulation)

Target Audience: Drug Development & Tissue Engineering Professionals.

While PEG-based hydrogels are standard in drug delivery, they often lack the mechanical structural integrity required for bone or cartilage tissue engineering. 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene acts as a hydrophobic stiffener .

  • Mechanism: When copolymerized with Azide-PEG-Azide, the aromatic core of the benzene linker introduces π-π stacking and reduces the mesh size of the hydrogel network.

  • Self-Validating Protocol:

    • Control: Pure PEG-di-alkyne + PEG-di-azide = Soft Gel (Low Modulus).

    • Experiment: Replace 10–50% of PEG-di-alkyne with 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene.

    • Result: Rheological testing (

      
      ) will show a logarithmic increase in storage modulus proportional to the benzene linker concentration.
      
Application 2: Covalent Organic Frameworks (COFs) for Drug Delivery

Target Audience: Materials Scientists & Pharma Researchers.

The rigidity of the benzene core combined with the directional bonding of the alkyne groups makes this molecule an ideal "strut" for constructing Covalent Organic Frameworks (COFs) or porous organic polymers.

  • Utility: These porous frameworks can encapsulate small molecule drugs. The alkyne linkage is relatively stable, but the ether groups provide a potential site for enzymatic or hydrolytic degradation over extended periods, facilitating controlled release.

  • Key Advantage: Unlike metal-organic frameworks (MOFs) which may leach heavy metals, COFs built from this linker are purely organic, reducing toxicity concerns.

Application 3: High-Performance Polytriazole Thermosets

Target Audience: Polymer Chemists & Materials Engineers.

Reaction with aromatic azides yields polytriazoles. These materials are competitors to epoxy resins but offer superior moisture resistance and thermal stability due to the aromatic triazole linkages.

Comparative Data: Polytriazole vs. Standard Epoxy

PropertyStandard Epoxy (DGEBA/Amine)Polytriazole (Benzene-Linker derived)Benefit
Glass Transition (

)
120°C – 150°C> 200°CSuperior heat resistance
Moisture Absorption 1.5% – 3.0%< 0.5%Hydrophobic aromatic/ether backbone
Curing Mechanism Thermal (Exothermic)CuAAC (Room Temp or Mild Heat)Low-stress curing, no volatiles
Degradation Temp (

)
~350°C> 400°CHigh thermal stability

Part 4: Experimental Workflow (CuAAC Polymerization)

The following graph details the self-validating workflow for synthesizing a polytriazole network using this linker.

CuAAC_Workflowcluster_prepPhase 1: Preparationcluster_curePhase 2: Curingcluster_analysisPhase 3: ValidationMixStoichiometric Mixing(1:1 Alkyne:Azide ratio)CatCatalyst Addition(Cu(I) source + Ligand)Mix->CatDegasDegassing(Remove O2 inhibition)Cat->DegasCureCuring(60°C for 4-12h)Degas->CureFTIRFTIR Analysis(Disappearance of ~2100 cm-1 peak)Cure->FTIRCheck ConversionDSCDSC Analysis(Determine Tg)FTIR->DSCCharacterize

Caption: Step-by-step workflow for CuAAC polymerization. FTIR validation of the alkyne peak disappearance (approx. 2120 cm-1) is critical for confirming network formation.

References

  • Ma, W., et al. (2022).[3] "Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters." ACS Omega, 7(18), 15540-15546.[3]

  • Braidi, N., et al. (2025). "Synthesis of triamine-functionalized rigid crosslinkers for materials science." Polymer Chemistry.

  • Mekni, N., & Baklouti, A. (2005).[4] "Synthesis of Bis(propargyl) Polyoxyethylene Ethers." Journal de la Société Chimique de Tunisie, 7, 205-207.[4]

  • BenchChem Application Note. "Bis-propargyl-PEG1 for Hydrogel Formation and Crosslinking." (Note: Generalized application note for propargyl crosslinkers in hydrogels).

  • Tang, W., et al. (2010). "Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol)." Molecules, 15(10), 7229-7239.

1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene: The Bifunctional Alkyne Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Research & Development[1]

Part 1: Executive Summary & Chemical Identity

1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (CAS: 18473-19-3) is a bifunctional propargyl ether that has evolved from a niche organic intermediate into a critical crosslinker in materials science and medicinal chemistry. Characterized by a rigid p-xylylene core flanked by two terminal alkyne groups, this molecule serves as a high-fidelity "click" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Its significance lies in its structural duality : the central benzene ring provides thermal and mechanical stability, while the terminal alkynes offer orthogonal reactivity, enabling the synthesis of polytriazoles, energetic binders, and bio-conjugated systems without the use of toxic isocyanates.

Chemical Identity & Physical Properties[2][3][4][5][6][7]
PropertyData
IUPAC Name 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene
Common Synonyms p-Xylylene bis(propargyl ether); 1,4-Bis(propargyloxymethyl)benzene
CAS Number 18473-19-3
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity/crystallinity)
Melting Point 30–34 °C (Pure crystalline form)
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
Key Functional Groups Terminal Alkyne (×2), Benzyl Ether (×2)

Part 2: Historical Genesis & Synthetic Evolution[1]

The "Silent" Discovery

Unlike molecules with a single "Eureka" moment, 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene entered the chemical lexicon as a logical derivative in the exploration of Williamson ether synthesis. Its registration (CAS 18473-19-3) in the late 1960s/early 1970s coincides with the industrial boom in epoxy and phenolic resins, where researchers sought new curing agents.

The Renaissance: Click Chemistry (2001–Present)

The molecule's true utility was unlocked with the advent of Click Chemistry by Sharpless and Meldal in the early 2000s. As researchers needed reliable, bifunctional alkyne linkers to test the limits of CuAAC polymerization, this molecule became a standard-bearer due to the enhanced reactivity of its propargyl groups (activated by the adjacent oxygen atom) compared to alkyl alkynes.

Modern Era: Energetic Materials & Green Curing

In the last decade, the molecule has found a strategic role in aerospace and defense. It acts as a non-isocyanate curing agent for Glycidyl Azide Polymers (GAP). Traditional curing uses toxic isocyanates (forming urethanes); this molecule reacts with the azide groups on the polymer backbone to form triazole crosslinks, creating a safer, more stable energetic binder network.

Part 3: Synthesis & Experimental Protocols

Core Synthesis: Phase-Transfer Catalyzed Williamson Etherification

Causality: Traditional Williamson synthesis using NaH in dry solvents is hazardous and difficult to scale. The modern standard utilizes Phase Transfer Catalysis (PTC) to allow the reaction to proceed at the interface of an aqueous base and an organic solvent, maximizing yield and safety.

Reagents:
  • Substrate:

    
    -Dichloro-p-xylene (1.0 eq)
    
  • Nucleophile: Propargyl Alcohol (2.5 eq)

  • Base: 50% Aqueous NaOH or KOH (Excess)

  • Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) (5 mol%)

  • Solvent: Toluene or Dichloromethane (DCM)

Protocol:
  • Preparation: In a round-bottom flask equipped with a reflux condenser and vigorous magnetic stirring, dissolve

    
    -dichloro-p-xylene in Toluene (0.5 M concentration).
    
  • Catalyst Addition: Add TBAHS (5 mol%) to the organic phase.

  • Base/Nucleophile Mix: In a separate vessel, mix Propargyl Alcohol with 50% NaOH solution. ( Note: Exothermic; cool in an ice bath.)

  • Biphasic Reaction: Slowly add the alkaline propargyl solution to the toluene mixture.

  • Reflux: Heat the biphasic mixture to 60–70 °C with vigorous stirring (essential for PTC kinetics) for 12–18 hours.

  • Workup: Cool to RT. Separate phases. Wash the organic layer with water (×3) and brine (×1) to remove excess base and catalyst.

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Hexane/Ethyl Acetate if a solid is required, or use vacuum distillation for the oil form.

Mechanism Visualization

The following diagram illustrates the Phase Transfer Catalysis cycle enabling the etherification.

SynthesisMechanism cluster_aqueous Aqueous cluster_organic Organic OrganicPhase Organic Phase (Toluene) AqueousPhase Aqueous Phase (50% NaOH) Interface Interface Q_Cl Q+ Cl- (Inactive Catalyst) Q_OH Q+ OH- (Active Base) Q_Cl->Q_OH Ion Exchange Alkoxide Propargyl Alkoxide (Q+ -OCH2CCH) Q_OH->Alkoxide + Propargyl Alcohol - H2O PropAlcohol Propargyl Alcohol Product 1,4-Bis(propargyloxymethyl)benzene Alkoxide->Product + Dichloride (SN2 Attack) Dichloride p-Xylylene Dichloride Product->Q_Cl Regenerates Q+Cl- NaOH NaOH

Caption: Phase Transfer Catalysis mechanism. Q+ transports hydroxide/alkoxide across the interface, enabling SN2 substitution in the organic phase.

Part 4: Applications in Drug Discovery & Materials

Bio-Orthogonal Linkers (Click Chemistry)

In drug development, this molecule serves as a rigid "spacer" in PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs).

  • Logic: The benzene core prevents the linker from folding back on itself (unlike flexible PEG chains), maintaining a defined distance between two functional domains.

  • Reaction: The terminal alkynes react with azide-tagged biomolecules via CuAAC.

Energetic Binder Curing (Non-Isocyanate)
  • Context: Solid rocket propellants often use Glycidyl Azide Polymer (GAP). Traditionally, these are cured with isocyanates, which are moisture-sensitive and toxic.

  • Innovation: 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene reacts with the pendant azide groups of GAP to form a triazole-crosslinked network.

  • Benefit: The resulting network is hydrolytically stable and the triazole formation releases energy, contributing to the propellant's impulse.

Crosslinking GAP_Polymer Glycidyl Azide Polymer (GAP) (-N3 groups) Reaction CuAAC Reaction (Click Chemistry) GAP_Polymer->Reaction Linker 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (Alkyne Linker) Linker->Reaction Network Triazole-Crosslinked Thermoset Network Reaction->Network Formation of 1,2,3-Triazole rings

Caption: Formation of a stable thermoset network via the reaction of the bis-alkyne linker with azide-functionalized polymers.

Part 5: References

  • Mekni, N., & Baklouti, A. (2005).[1] Synthesis of bis(propargyl) polyoxyethylene ethers. Journal de la Société Chimique de Tunisie, 7, 205-207.[1] Link

  • Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

  • Reshmi, S., et al. (2017). Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators. RSC Advances, 7, 341-350. Link

  • PubChem Database. (n.d.). 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (CAS 18473-19-3).[2] National Institutes of Health. Link

  • Google Patents. (1988). Process for making propargyl ethers of hydroxyaromatic compounds (EP0293768B1). Link

Sources

Theoretical and Computational Framework: 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Operational Guide Target Audience: Computational Chemists, Materials Scientists, Drug Discovery Researchers Subject: CAS 18473-19-3 | Bis-propargyl ether of 1,4-benzenedimethanol

Executive Summary & Molecular Profile

This technical guide establishes a rigorous theoretical and computational framework for investigating 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (hereafter referred to as BPMB ).

BPMB is a bifunctional terminal alkyne. Its structural core—a benzene ring flanked by two oxymethyl-propargyl arms—positions it as a critical intermediate in two high-value domains:

  • Materials Science (Click Chemistry): As a bifunctional monomer for Step-Growth Polymerization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Surface Science (Corrosion Inhibition): As an adsorption-type inhibitor where the

    
    -electron density of the alkyne and benzene moieties facilitates chemisorption onto metal surfaces (Fe, Cu).
    

This guide details the protocols for Density Functional Theory (DFT) profiling, Molecular Dynamics (MD) adsorption simulation, and reactivity prediction.

Molecular Specifications
PropertyData
IUPAC Name 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene
CAS Number 18473-19-3
SMILES C#CCOCC1=CC=C(COCC#C)C=C1
Molecular Weight 214.26 g/mol
Key Functional Groups Terminal Alkyne (

), Benzyl Ether (

)
Symmetry

(Trans-conformer) /

(Cis-conformer)

Computational Architecture

To ensure scientific integrity, the study of BPMB must follow a hierarchical workflow, moving from isolated gas-phase statics to condensed-phase dynamics.

Study Workflow (DOT Visualization)

BPMB_Workflow cluster_DFT Phase 1: Quantum Mechanics (DFT) cluster_App Phase 2: Application Simulation Start Input Structure (SMILES/3D Builder) GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->GeomOpt Freq Frequency Analysis (IR/Raman/NIMAG=0) GeomOpt->Freq ElecProp Electronic Properties (HOMO-LUMO, MEP, Dipole) Freq->ElecProp Validated Minima Reactivity Reactivity Descriptors (Fukui Functions, Hardness) ElecProp->Reactivity MD_Sim Molecular Dynamics (Adsorption on Fe(110)/Cu(111)) Reactivity->MD_Sim Corrosion Path TS_Search Transition State Search (CuAAC Mechanism) Reactivity->TS_Search Synthesis Path Output Data Correlation (E_gap vs Inhibition Efficiency) MD_Sim->Output TS_Search->Output

Figure 1: Hierarchical computational workflow for characterizing BPMB, spanning QM optimization to application-specific simulations.

Phase 1: Quantum Mechanical Profiling (DFT)

Objective: Determine the ground-state geometry, electronic distribution, and intrinsic reactivity of BPMB.

Level of Theory
  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Standard hybrid) or wB97X-D (Recommended for dispersion corrections in ether/alkyne interactions).

  • Basis Set: 6-311++G(d,p) .[1] Diffuse functions (++) are critical for describing the lone pairs on Oxygen and the

    
    -cloud of the alkyne.
    
  • Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with Water (

    
    ) or Ethanol (
    
    
    
    ) depending on the intended application environment.
Protocol: Geometry Optimization & FMO Analysis
  • Construction: Build the initial structure in trans configuration (minimizing steric hindrance between oxymethyl arms).

  • Optimization: Run Opt+Freq to ensure the structure is a true minimum (NIMAG=0).

  • Frontier Molecular Orbitals (FMO):

    • HOMO (Highest Occupied Molecular Orbital): Locate the electron donor regions. In BPMB, this is typically centered on the alkyne

      
      -system  and ether oxygen lone pairs .
      
    • LUMO (Lowest Unoccupied Molecular Orbital): Locate electron acceptor regions, typically the benzene ring

      
       system .
      
  • Energy Gap (

    
    ): 
    
    
    
    
    • Insight: A lower

      
       correlates with higher polarizability and higher reactivity (soft molecule), desirable for corrosion inhibition efficiency.
      
Protocol: Molecular Electrostatic Potential (MEP)

Generate the MEP surface to visualize charge distribution.

  • Red Regions (Negative Potential): Nucleophilic sites (Oxygen atoms, Alkyne triple bond). These are the preferred sites for electrophilic attack or binding to metal surfaces.

  • Blue Regions (Positive Potential): Electrophilic sites (Methyl protons, Benzene ring protons).

Reactivity Descriptors (Global & Local)

Calculate global hardness (


) and softness (

) to predict chemical stability.
  • Global Hardness:

    
    
    
  • Fukui Functions (

    
    ): 
    Perform single-point energy calculations on the 
    
    
    
    ,
    
    
    (anion), and
    
    
    (cation) states.
    • 
       (Nucleophilic attack): Indicates where the molecule will bind to a metal surface.
      
    • Target: The terminal carbons of the propargyl group (

      
      ) usually show high 
      
      
      
      values, confirming them as the active centers for crosslinking or adsorption.

Phase 2: Application Case Studies

Case A: Corrosion Inhibition (Molecular Dynamics)

BPMB is a prime candidate for inhibiting corrosion on mild steel or copper in acidic media. The mechanism is chemisorption .

Protocol:

  • Software: Materials Studio (Forcite) or LAMMPS.

  • Force Field: COMPASS III or ReaxFF (reactive force field for bond breaking/forming).

  • System Setup:

    • Surface: Fe(110) or Cu(111) slab (most stable facets).

    • Solvent Box: 500

      
       molecules + 1 BPMB molecule.
      
  • Simulation Parameters:

    • Ensemble: NVT (Canonical).

    • Temperature: 298 K (Standard) and 333 K (Elevated).

    • Time step: 1.0 fs.

    • Duration: 1 ns equilibration + 2 ns production.

  • Output Metric: Interaction Energy (

    
    ) 
    
    
    
    
    • Validation: A highly negative

      
       confirms strong adsorption.
      
Case B: Click Chemistry Mechanism (CuAAC)

BPMB reacts with azides (


) to form 1,2,3-triazole networks.

Mechanism Visualization (DOT):

CuAAC_Cycle Cu_I Cu(I) Catalyst Complex_A Cu-Acetylide Intermediate Cu_I->Complex_A + BPMB BPMB BPMB (Alkyne) Azide R-N3 (Azide) Complex_B Metallacycle (Transition State) Complex_A->Complex_B + Azide Product 1,2,3-Triazole Linkage Complex_B->Product Reductive Elimination Product->Cu_I Regeneration

Figure 2: Catalytic cycle for the reaction of BPMB with an azide, forming a triazole network.

TS Search Protocol:

  • Guess Structure: Model the copper-acetylide intermediate.

  • Method: QST2 or QST3 (Synchronous Transit-Guided Quasi-Newton).

  • Verification: The Transition State (TS) must have exactly one imaginary frequency corresponding to the formation of the C-N bonds.

Quantitative Data Summary (Expected Trends)

Based on structural analogs (benzyl propargyl ethers), the following theoretical values serve as a validation baseline.

ParameterTheoretical Expectation (B3LYP/6-311++G**)Interpretation
HOMO Energy -6.2 to -6.8 eVHigh electron donation capability (good inhibitor).
LUMO Energy -0.5 to -1.2 eVBack-donation acceptance from metal d-orbitals.
Dipole Moment 1.8 - 2.5 DebyeModerate polarity aids solubility and orientation.
C

C Stretch
~2120 cm

(Scaled)
Characteristic IR signature for validation.
Adsorption Energy -80 to -120 kcal/molIndicates strong chemisorption on Fe surface.

References

  • ChemScene. (2024). 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene - Product Data & Physical Properties. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Verma, C., et al. (2018). Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulation Studies on Corrosion Inhibition. Journal of Molecular Liquids. (Contextual grounding for Module 4). Link

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210-216. Link

  • Sigma-Aldrich. (2024). 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene Safety Data Sheet. Link

Sources

Methodological & Application

using 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene in copper-catalyzed azide-alkyne cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency CuAAC Conjugation using 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene

Part 1: Executive Summary & Chemical Context

1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (CAS: 18473-19-3), also known as p-xylylene glycol dipropargyl ether, is a premium bifunctional alkyne linker. Unlike flexible aliphatic linkers (e.g., propargyl ethers of PEG), this compound incorporates a semi-rigid benzene core (xylylene moiety) while maintaining the rotational freedom of methylene-ether spacers.

Why This Linker?

  • Structural Integrity: The benzene ring prevents "floppiness" in the resulting network, making it ideal for Metal-Organic Frameworks (MOFs), rigid hydrogels, and shape-memory polymers.

  • Chemical Stability: The benzylic ether linkage is stable under basic CuAAC conditions, unlike ester-linked alkynes which may hydrolyze.

  • Reactivity: The propargyl groups are unhindered and primary, ensuring rapid kinetics in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Key Physical Properties:

Property Value Implication for Protocol
Molecular Weight 214.26 g/mol Easy stoichiometric calculation.
Physical State Low-melting solid / Oil May require gentle warming to dispense quantitatively.
Solubility DMSO, DMF, DCM, THF Compatible with both organic and aqueous-organic "click" cocktails.

| Stability | High (Ether linkage) | Resistant to hydrolysis; suitable for long-reaction times. |

Part 2: Mechanistic Insight & Reaction Pathway

The primary application of this compound is as a homobifunctional crosslinker . It reacts with azide-functionalized molecules (


) to form stable 1,4-disubstituted 1,2,3-triazole linkages.

Reaction Scheme: The reaction proceeds via the standard Cu(I) catalytic cycle. The terminal alkyne protons are deprotonated/coordinated by Cu(I) to form a copper-acetylide intermediate, which then captures the organic azide.

ReactionPathway Linker 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (Dialkyne Core) Intermediate Cu-Acetylide Intermediate Linker->Intermediate Coordination Azide 2 Equivalents R-N3 (Azide Target) Azide->Intermediate Cycloaddition CuCat Cu(I) Catalyst (CuSO4/Ascorbate or CuBr) CuCat->Intermediate Product Bis-1,2,3-Triazole Linked Conjugate Intermediate->Product Protonation/Release

Figure 1: Mechanistic pathway for the double-click conjugation of the xylylene linker.

Part 3: Experimental Protocols

Protocol A: Small Molecule Synthesis (Model Reaction)

Use this protocol to validate the linker quality or synthesize small molecule bis-triazole inhibitors.

Reagents:

  • 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (1.0 eq)[1][2]

  • Benzyl Azide (or target azide) (2.2 eq)

  • CuSO

    
    [3][4] · 5H
    
    
    
    O (10 mol%)
  • Sodium Ascorbate (20 mol%)

  • Solvent: THF/Water (2:1 v/v) or t-BuOH/Water (1:1 v/v)

Step-by-Step Procedure:

  • Dissolution: Dissolve 214 mg (1 mmol) of the dialkyne linker and 2.2 mmol of the azide in 10 mL of THF (or t-BuOH).

  • Catalyst Prep: In a separate vial, dissolve 25 mg (0.1 mmol) CuSO

    
     in 2.5 mL water. In another vial, dissolve 40 mg (0.2 mmol) Sodium Ascorbate in 2.5 mL water.
    
  • Initiation: Add the CuSO

    
     solution to the reaction flask, followed immediately by the Ascorbate solution. The mixture should turn bright yellow/orange (characteristic of Cu(I)).
    
  • Reaction: Stir vigorously at Room Temperature (RT) for 4–12 hours. Monitor by TLC (disappearance of alkyne spot).

  • Workup: Dilute with DCM (30 mL) and wash with 10% NH

    
    OH (to remove copper) followed by brine. Dry over MgSO
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol or purify via silica column (Hexane/EtOAc).

Protocol B: Polymer Crosslinking / Network Formation

Use this protocol for creating hydrogels or crosslinking azide-functionalized polymers.

Critical Requirement: Strict oxygen exclusion is vital here to prevent radical damage to the polymer backbone and ensure efficient crosslinking density.

PolymerWorkflow Step1 1. Pre-Mix Phase Dissolve Polymer-N3 & Linker in DMF/DMSO Step2 2. Degassing Sparge with N2/Ar for 15 mins (CRITICAL) Step1->Step2 Step3 3. Catalyst Injection Add Cu(I) source via syringe (CuBr/PMDETA or CuSO4/Asc) Step2->Step3 Step4 4. Curing/Gelation Incubate 30-60°C Under inert atmosphere Step3->Step4 Step5 5. Dialysis/Wash Remove Cu residues with EDTA solution Step4->Step5

Figure 2: Workflow for polymer crosslinking using 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene.

Detailed Methodology:

  • Stoichiometry: Calculate the molar equivalent of azide groups on your polymer. Use 0.5 equivalents of the dialkyne linker relative to the azide groups (1 alkyne : 1 azide ratio).

  • Solvent System: Use DMF or DMSO for organic polymers. For water-soluble polymers, use water.

  • Catalyst System:

    • Organic Phase: CuBr (5 mol%) + PMDETA (5 mol%). Note: Handle CuBr in a glovebox or fresh bottle.

    • Aqueous Phase: CuSO

      
       (5 mol%) + Na Ascorbate (10 mol%).
      
  • Execution:

    • Dissolve Polymer and Linker in the solvent.

    • Degas the solution by bubbling Nitrogen for 15 minutes. Oxygen oxidizes Cu(I) to inactive Cu(II).

    • Add the catalyst solution (degassed).

    • Allow to react.[5][6] Gelation time varies from 5 minutes to 2 hours depending on concentration (typically 5–10 wt% polymer).

  • Copper Removal: Wash the resulting gel/precipitate with a 0.1 M EDTA solution (pH 7) for 24 hours to chelate and remove copper ions (blue color indicates removal).

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Reaction Stalls / Low Yield Oxidation of CatalystIncrease Na Ascorbate to 50 mol% or improve degassing (freeze-pump-thaw).
Precipitation of Intermediates Poor SolubilitySwitch solvent to DMF or a DMF/Water mix. The triazole product is often less soluble than the starting materials.
Green/Blue Reaction Mixture Cu(II) FormationThis indicates the catalyst is "dead" (oxidized). Add more Ascorbate immediately to reduce it back to Cu(I) (Yellow).
Polymer Degradation Radical DamageAscorbate can generate radicals with O

. Reduce Ascorbate concentration and ensure strict anaerobic conditions.

Safety Note: While 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene is stable, low-molecular-weight terminal alkynes can form explosive acetylides with copper if allowed to dry out in pure form. Always keep Cu-acetylide intermediates in solution and quench reactions with EDTA or acid before drying.

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[7][8][9] Chemical Reviews, 108(8), 2952–3015.

  • Binder, W. H., & Sachsenhofer, R. (2007). 'Click' Chemistry in Polymer and Materials Science. Macromolecular Rapid Communications, 28(1), 15-54.

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.

  • Sigma-Aldrich. (n.d.). Product Specification: 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene.[1][2][10] MilliporeSigma.

Sources

1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene as a crosslinker in hydrogel formation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene as a Rigid Crosslinker in Hydrogel Formation

Executive Summary

This application note details the use of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (CAS: 18473-19-3) as a high-performance, small-molecule crosslinker for hydrogel synthesis. Unlike long-chain polymeric crosslinkers (e.g., PEG-dialkyne), this benzene-core molecule introduces short-range rigidity and hydrophobic domains into the hydrogel network.

The primary mechanism utilized is the Copper(I-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , yielding a mechanically robust, chemically defined network. This guide addresses the specific challenges of using a hydrophobic crosslinker in aqueous systems and provides a validated protocol for creating hydrogels with tunable stiffness suitable for drug delivery and tissue engineering scaffolds.

Chemical Profile & Rationale

Molecule: 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene Synonyms: p-Xylylene dipropargyl ether; 1,4-Di(prop-2-yn-1-yloxy)methylbenzene. Role: Bifunctional Alkyne Crosslinker.

Why use this specific crosslinker?
  • Network Rigidity: The benzene ring acts as a "hard node" within the soft polymer network, significantly increasing the storage modulus (

    
    ) compared to flexible PEG-based crosslinkers.
    
  • Pi-Pi Stacking: The aromatic core allows for secondary non-covalent interactions (

    
    -
    
    
    
    stacking) which can enhance mechanical toughness and drug retention (particularly for hydrophobic drugs).
  • Bio-orthogonality: The terminal alkyne groups are inert to biological amines and thiols, preventing non-specific binding until the catalyst is introduced.

Table 1: Physical Properties & Handling

PropertyValue/DescriptionApplication Note
Molecular Weight 214.26 g/mol Small molecule; high crosslinking density potential.
Physical State Solid/Semi-solid (low melting point)Handle at room temp; may require gentle warming.
Solubility DMSO, DMF, Acetone, DCMInsoluble in water. Requires co-solvent strategy.
Functionality 2 (Bis-alkyne)Forms 'X' type crosslinks with multi-arm azides.

Mechanism of Action: CuAAC Click Chemistry

The hydrogel is formed via the formation of 1,2,3-triazole linkages between the alkyne groups of the crosslinker and azide moieties pendant on a polymer backbone (e.g., Azide-PEG, Azide-Hyaluronic Acid, or Azide-Gelatin).

Key Advantage: The reaction is regiospecific (1,4-disubstituted triazoles), produces no byproducts, and proceeds efficiently in aqueous buffers at physiological pH (with appropriate ligands).

Diagram 1: Reaction Mechanism

ReactionMechanism cluster_0 Precursors Polymer Azide-Functionalized Polymer (R-N3) Reaction [3+2] Cycloaddition Polymer->Reaction Linker 1,4-Bis((prop-2-yn-1-yloxy) methyl)benzene Linker->Reaction Catalyst Cu(I) Catalyst (CuSO4 + NaAsc + THPTA) Catalyst->Reaction  Catalyzes Network Crosslinked Hydrogel (Triazole Linkage) Reaction->Network

Caption: Schematic of the CuAAC reaction where the bis-alkyne benzene crosslinker bridges azide-functionalized polymer chains.

Pre-Formulation Considerations

A. Polymer Selection

This crosslinker requires a partner polymer containing azide groups. Common choices:

  • 4-Arm PEG-Azide (10k - 20k MW): For highly defined, "blank slate" hydrogels.

  • Azide-Modified Gelatin (GelMA-Azide): For cell-adhesive scaffolds.

B. Stoichiometry (The Ratio)

The ratio of Alkyne:Azide groups (


) controls the swelling and mechanics.
  • Ideal Network:

    
     (1 Alkyne per 1 Azide).
    
  • Tunable Swelling:

    
     leaves unreacted azides for post-functionalization; 
    
    
    
    leaves unreacted alkynes.
  • Recommendation: Start with 1:1 molar ratio of functional groups.

C. The Solubility Challenge

Since 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene is hydrophobic, it cannot be added directly to the aqueous polymer solution. It must be pre-dissolved in DMSO. The final DMSO concentration in the hydrogel must be kept <10% (v/v) to avoid polymer precipitation or cytotoxicity (if cells are present).

Protocol: Hydrogel Synthesis via CuAAC

Objective: Synthesis of a 10% (w/v) PEG-based hydrogel using 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene.

Materials Required
  • Polymer: 4-Arm PEG-Azide (MW 10,000 Da).

  • Crosslinker: 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene.[1]

  • Solvents: PBS (pH 7.4), DMSO (Anhydrous).

  • Catalyst System:

    • Copper(II) Sulfate Pentahydrate (

      
      ).
      
    • Sodium Ascorbate (NaAsc) - Freshly prepared.

    • THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) - Protects biomolecules from oxidation.

Step-by-Step Methodology

1. Preparation of Stock Solutions

  • Polymer Stock: Dissolve 4-Arm PEG-Azide in PBS to reach a concentration of 20% (w/v) . Vortex until clear.

  • Crosslinker Stock (Critical): Dissolve 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene in 100% DMSO to a concentration of 100 mM .

    • Note: Calculate the mass required based on MW 214.26.

  • Catalyst Stocks:

    • 
      : 20 mM in water.
      
    • THPTA: 50 mM in water.

    • NaAsc: 100 mM in water (Make immediately before use).

2. Premixing the Catalyst Complex To prevent copper precipitation and ensure reactivity:

  • Mix the

    
     and THPTA solutions in a microtube.
    
  • Ratio: 1:5 molar ratio (Cu:THPTA).

  • Visual Check: Solution should remain clear blue.

3. Crosslinking Reaction

  • In a fresh vial, add the Polymer Stock .

  • Add the Crosslinker Stock (in DMSO).

    • Calculation: Ensure Alkyne:Azide = 1:1.

    • Limit: Ensure total DMSO volume is <10% of total volume.

  • Vortex vigorously for 5 seconds. The solution may turn slightly cloudy due to the hydrophobic crosslinker; this is normal.

  • Add the Cu/THPTA Mix .

  • Add the NaAsc Solution last to initiate the reaction.

    • Final Concentrations: Cu (1 mM), NaAsc (2 mM).

  • Rapid Mixing: Pipette up and down 3 times immediately.

  • Casting: Pipette the mixture into a mold (e.g., teflon disk or cut syringe).

4. Gelation & Purification

  • Incubation: Allow to sit at 37°C (or RT) for 30–60 minutes.

  • Demolding: Remove the gel from the mold.

  • Copper Removal (Essential):

    • Wash the hydrogel in PBS containing 10 mM EDTA for 24 hours, changing the buffer 3 times. This chelates the copper (turning the gel from slight blue to colorless) and removes unreacted DMSO.

    • Final wash in sterile PBS for 24 hours.

Diagram 2: Experimental Workflow

Workflow cluster_stocks 1. Stock Prep S1 Polymer in PBS (Hydrophilic) Mix 2. Mixing (Vortex < 10s) S1->Mix S2 Crosslinker in DMSO (Hydrophobic) S2->Mix S3 Cu/THPTA Complex (Catalyst) S3->Mix Initiate 3. Add Na-Ascorbate (Start Reaction) Mix->Initiate Gelation 4. Gelation (30-60 min @ 37°C) Initiate->Gelation Wash 5. Purification (PBS + EDTA Wash) Gelation->Wash

Caption: Step-by-step workflow for hydrogel formation, highlighting the critical DMSO solubilization and EDTA washing steps.

Characterization & Troubleshooting

Table 2: Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Precipitation upon mixing Crosslinker crashed out of solution.Add DMSO to the polymer solution before adding the crosslinker to match solvent polarity. Keep DMSO <10%.
No Gelation Oxygen inhibition of Cu(I).Degas buffers with Nitrogen/Argon. Increase NaAsc concentration.
Blue Gel Trapped Copper.Extend EDTA wash duration.
Gel too soft Incomplete crosslinking.Verify Alkyne:Azide stoichiometry. Ensure crosslinker purity (check for hydrolysis).

Safety & Handling

  • 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene: Irritant. Handle with gloves.

  • Sodium Azide (if used): Highly toxic. Do not use metal spatulas.

  • Copper: Cytotoxic.[2] Rigorous washing is required for cell-based applications.

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015.

  • Jiang, X., et al. (2014). Click hydrogels, microgels and nanogels: Emerging platforms for drug delivery and tissue engineering. Biomaterials, 35(18), 4969-4985.

  • Sigma-Aldrich. 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene Product Specification & CAS 18473-19-3 Data.

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie, 48(52), 9879-9883.

  • Tiwari, R., & Nasir, A. (2015). Applications of "Click Chemistry" in Biomedical and Pharmaceutical Sciences. International Journal of Pharmaceutical Investigation.

Sources

step-by-step guide for synthesizing covalent organic frameworks using 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic protocols for integrating 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (CAS: 18473-19-3) into Covalent Organic Frameworks (COFs). This monomer features two terminal alkyne groups separated by a flexible ether-methylene spacer. Unlike rigid aromatic linkers, the ether linkage imparts flexibility ("soft COFs"), which is advantageous for drug delivery and dynamic host-guest interactions but poses challenges for crystallization.

We present two distinct synthetic routes:

  • Glaser-Eglinton Coupling: Oxidative homocoupling to form 1,3-diyne linked COFs .

  • CuAAC Click Chemistry: Copolymerization with azide-functionalized nodes to form Triazole-linked COFs .

Pre-Synthesis Considerations

Monomer Specifications
PropertySpecificationCritical Note
Compound 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzeneStore at 2-8°C under Argon.
MW 214.26 g/mol Viscous oil/low-melting solid.
Functional Group Terminal Alkyne (

)
Sensitive to oxidation; use fresh.
Solubility DCM, THF, DMF, TolueneInsoluble in water.
The Crystallinity Challenge

The flexible


 arms introduce conformational freedom, which entropically hinders long-range ordering (crystallization).
  • Solution: We utilize Micro-Interfacial Polymerization or Slow-Diffusion Solvothermal methods. Rapid precipitation must be avoided to prevent amorphous polymer formation.

Protocol A: Diyne-Linked COF via Micro-Interfacial Glaser Coupling

Based on recent methodologies for sp-carbon conjugated COFs (e.g., NUS protocols).

Mechanism: Copper-catalyzed oxidative homocoupling of terminal alkynes yields a conjugated 1,3-diyne linkage (


).
Reagents & Equipment
  • Monomer: 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (0.1 mmol).

  • Catalyst: Copper(I) Chloride (CuCl) (10 mol%) + TMEDA (N,N,N',N'-tetramethylethylenediamine) (20 mol%).

  • Solvents: Dichloromethane (DCM) (Organic phase) and Water (Aqueous phase).

  • Apparatus: 20 mL Scintillation vial, magnetic stir bar.

Step-by-Step Workflow
  • Catalyst Preparation (Aqueous Phase):

    • Dissolve CuCl (1.0 mg) and TMEDA (2.3 mg) in 10 mL of deionized water.

    • Stir until a homogeneous blue/green complex forms.

  • Monomer Preparation (Organic Phase):

    • Dissolve 21.4 mg (0.1 mmol) of the monomer in 2 mL of DCM. Ensure complete dissolution.

  • Interfacial Layering (The Critical Step):

    • Gently add the DCM solution to the bottom of the vial using a syringe. Do not mix vigorously.

    • Carefully layer the aqueous catalyst solution on top of the DCM layer.

    • Result: A distinct interface forms between the denser DCM and the water.

  • Reaction:

    • Allow the system to stand undisturbed (or with extremely slow stirring < 20 rpm) at Room Temperature (25°C) for 72–120 hours.

    • Oxygen from the air diffuses through the water layer, driving the oxidative coupling at the interface.

  • Isolation:

    • A film (the COF) will grow at the interface.

    • Carefully remove the film with tweezers or filter the entire mixture.

    • Wash: Rinse with Water (3x), Ethanol (3x), and THF (3x) to remove unreacted monomer and copper salts.

  • Activation:

    • Soxhlet extraction with THF for 24 hours.

    • Vacuum dry at 80°C for 12 hours.

Workflow Diagram (Graphviz)

GlaserCOF Start Start: Reagent Prep AqPhase Aqueous Phase: CuCl + TMEDA + H2O Start->AqPhase OrgPhase Organic Phase: Monomer + DCM Start->OrgPhase Layering Interfacial Layering: Aqueous on top of Organic AqPhase->Layering OrgPhase->Layering Reaction Reaction: RT, 72-120h O2 Diffusion Controlled Layering->Reaction Slow Diffusion Harvest Harvest Interface Film Reaction->Harvest Film Formation Wash Purification: Wash H2O/EtOH/THF Soxhlet Extraction Harvest->Wash End Final COF Product Wash->End

Caption: Micro-interfacial synthesis workflow for controlling reaction kinetics and ensuring crystallinity.

Protocol B: Triazole-Linked COF via Click Chemistry (CuAAC)

Best for creating functionalized pores for drug delivery.

Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) between the diyne monomer and a multivalent azide knot (e.g., Tetrakis(4-azidophenyl)methane - TAPM).

Reagents & Stoichiometry
  • Linker A (Diyne): 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (0.2 mmol, 42.8 mg).

  • Linker B (Tetra-azide): TAPM (0.1 mmol) (Stoichiometry adjusted for 1:1 Alkyne:Azide ratio).

  • Catalyst: CuI (10 mg) + Sodium Ascorbate (5 mg).

  • Solvent System: DMF/Benzyl Alcohol (9:1 v/v) or n-Butanol/DCB (1:1).

  • Modulator: Acetic Acid (0.1 mL) (Optional, slows nucleation).

Step-by-Step Workflow
  • Dissolution:

    • Charge a Pyrex tube (o.d. 10 mm) with Linker A and Linker B.

    • Add 3 mL of the Solvent System. Sonicate for 10 mins to disperse.

  • Catalyst Addition:

    • Add CuI and Sodium Ascorbate.[1]

    • Note: Aqueous CuAAC is common in biology, but for COFs, we use organic solubility to maintain the framework growth.

  • Degassing (Critical):

    • Perform 3 cycles of Freeze-Pump-Thaw to remove Oxygen (Oxygen oxidizes Cu(I) to inactive Cu(II) and promotes defects).

    • Seal the tube under vacuum (~150 mTorr) using a flame.

  • Solvothermal Synthesis:

    • Place the sealed tube in an oven at 100°C for 3 days.

    • Ramping: Use a slow ramp (0.5°C/min) to reach 100°C to encourage seed formation.

  • Work-up:

    • Cool to room temperature. A precipitate should form.[1][2]

    • Filter and wash with DMF (to remove Cu) and Methanol.

    • Demetalation: Stir in 0.1 M KCN or EDTA solution for 24h to strip residual Copper (essential for biological applications).

Characterization & Validation

TechniqueWhat to Look ForSuccess Criteria
FT-IR C≡C Stretch (~2120 cm⁻¹)Disappearance of the terminal alkyne peak indicates complete coupling.
FT-IR Triazole Ring (Click Route)Appearance of peaks at ~1600 cm⁻¹ (C=C) and ~1450 cm⁻¹ (N=N).
PXRD CrystallinitySharp low-angle peaks (2θ < 10°) indicating long-range order. Broad humps indicate amorphous polymer.
N2 Isotherm (77K) PorosityType I or IV isotherm. BET surface area > 500 m²/g validates open pores.
13C CP-MAS NMR Linkage VerificationDistinct peaks for the diyne carbons (~70-80 ppm) or triazole carbons.

Troubleshooting Guide

Issue: Amorphous Product (No XRD peaks)
  • Cause: Reaction rate too fast (common with flexible ethers).

  • Fix 1 (Glaser): Reduce catalyst concentration by 50% or lower the temperature to 4°C.

  • Fix 2 (Click): Increase the proportion of Benzyl Alcohol (viscosity modulator) or add a monofunctional competitive inhibitor (e.g., phenylacetylene) to slow growth.

Issue: Low Yield
  • Cause: Incomplete coupling or solubility issues.

  • Fix: Ensure the monomer is fully dissolved before catalyst addition. For Glaser, ensure sufficient Oxygen flow (open cap slightly if not using interfacial method).

Issue: Trapped Catalyst (Green/Blue Powder)
  • Cause: Copper retention.[1]

  • Fix: Wash with aqueous EDTA (0.1 M) or KCN (Caution!) to chelate and remove Cu ions.

References

  • Glaser Coupling Mechanism & History: Source: Alfa Chemistry. "Glaser Coupling Reaction Overview."
  • Crystalline sp-Carbon COFs (Micro-interfacial Method)

    • Source: NUS Faculty of Science.[3] "Growing covalent organic frameworks through coupling reactions."[3][4] Nature Synthesis, 2025.[3]

    • URL:[Link]

  • Click Chemistry (CuAAC) Protocols: Source: BroadPharm. "Protocol for Azide-Alkyne Click Chemistry."
  • Monomer Data (1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene)

    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Application Note: CuAAC Cross-Linking Protocols Using 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene is a highly versatile, symmetric dialkyne cross-linker. Structurally, it features a rigid central aromatic ring flanked by flexible, oxygen-rich ether linkages terminating in propargyl groups. This unique architecture balances structural pre-organization with solvent accessibility, making it an ideal candidate for two-component "double-click" bioconjugation, peptide stapling [1], and the synthesis of advanced oligonucleotide conjugates [2].

This application note provides a comprehensive, field-validated protocol for utilizing this dialkyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. As a Senior Application Scientist, I have structured this guide to not only provide the standard operating procedures but also to elucidate the physicochemical causality behind each experimental choice, ensuring your workflows are robust, reproducible, and self-validating.

Mechanistic Insights & Experimental Causality

To achieve quantitative yields in CuAAC cross-linking, one must look beyond basic stoichiometry and control the catalytic microenvironment. The reaction relies on the in situ generation of Cu(I) from a Cu(II) precursor (typically


) using sodium ascorbate as a reducing agent.
The Role of the Ligand: Why THPTA over TBTA?

While TBTA (Tris(benzyltriazolylmethyl)amine) is a classic CuAAC ligand, it is highly hydrophobic and poorly suited for aqueous bioconjugation. For 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene, which already possesses hydrophobic aromatic character, using a water-soluble ligand is critical to prevent aggregation.

THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is the ligand of choice for these workflows [3]. It serves three critical functions:

  • Catalyst Stabilization: It coordinates Cu(I), preventing its disproportionation into Cu(0) and Cu(II).

  • Reaction Acceleration: It lowers the activation energy of the Cu-acetylide intermediate formation.

  • ROS Scavenging (Critical for Biologics): Sodium ascorbate can reduce molecular oxygen to generate reactive oxygen species (ROS), which rapidly degrade peptide side chains (e.g., histidine, arginine, methionine). THPTA acts as a sacrificial reductant, protecting the structural integrity of your azide-functionalized substrates [3].

CuAAC_Cycle Cu2 Cu(II) Precursor (Inactive) Cu1 Cu(I)-THPTA Complex (Active Catalyst) Cu2->Cu1 Reduction Asc Sodium Ascorbate (Reducing Agent) Asc->Cu1 Donates e- Intermediate Cu-Acetylide Intermediate Cu1->Intermediate Coordinates Alkyne Dialkyne Linker (1,4-Bis(...)) Alkyne->Intermediate Deprotonation Azide Azide Substrate Product Bis-Triazole Product Azide->Product Azide Attack Intermediate->Product Cycloaddition Product->Cu1 Catalyst Regeneration

Fig 1: CuAAC catalytic cycle for bis-triazole formation using a Cu(I)-THPTA complex.

Quantitative Data & Reagent Optimization

To prevent the formation of incomplete "single-clicked" adducts—a common failure mode when using dialkynes [2]—the stoichiometry must be heavily biased toward catalyst efficiency rather than substrate concentration.

Table 1: Optimized Stoichiometry for Double-Click Reactions
ReagentMolar EquivalentsFunction / Causality
Diazido Substrate 1.0 eqLimiting reagent (e.g., linear peptide).
1,4-Bis(...)benzene 1.1 eqSlight excess ensures complete cross-linking without promoting inter-molecular polymerization.

1.0 eqHigh loading drives the dual-cycloaddition to completion.
THPTA Ligand 1.0 eq1:1 ratio with Cu(II) ensures all copper is coordinated, preventing ROS damage.
Sodium Ascorbate 3.0 eqExcess required to maintain the reducing environment throughout the 2-hour reaction.
Table 2: Ligand Selection Matrix
LigandSolubility (Aq)Reaction RateBiocompatibilityBest Application
TBTA PoorModerateLow (Requires organic solvents)Organic synthesis, polymer chemistry.
THPTA ExcellentFastHigh (Protects against ROS)Peptide stapling, oligonucleotide conjugation.
BTTAA ExcellentVery FastVery HighLive-cell labeling, highly sensitive proteins.

Experimental Workflow: Two-Component "Double-Click" Bioconjugation

This protocol is adapted from established peptide stapling and oligonucleotide functionalization methodologies [1, 2]. It is designed as a self-validating system: visual cues (color changes) at specific steps confirm the chemical state of the reaction.

Phase 1: Preparation and Degassing (Crucial Step)

Causality: Oxygen is the enemy of CuAAC. It depletes sodium ascorbate and generates ROS.

  • Prepare a solvent mixture of tert-butanol and water (

    
    -BuOH:
    
    
    
    , 1:1 v/v). The
    
    
    -BuOH is required to fully solubilize the hydrophobic 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene linker.
  • Transfer 5 mL of the solvent into a round-bottom flask (Flask A).

  • Sparge the solvent with pure Nitrogen (

    
    ) gas for a minimum of 30 minutes.
    
Phase 2: Substrate Solubilization
  • Weigh your diazido-substrate (e.g., 5 mg of peptide) into a 10-mL round-bottom flask (Flask B) containing a magnetic stir bar.

  • Seal Flask B with a rubber septum and purge with

    
     for 5 minutes.
    
  • Using a gas-tight syringe, transfer 1 mL of the degassed

    
    -BuOH:
    
    
    
    mixture from Flask A into Flask B to dissolve the substrate.
  • Add 1.1 equivalents of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene to Flask B.

Phase 3: Catalyst Pre-Complexation (Self-Validating Step)

Causality: Never add uncoordinated Cu(II) directly to your substrate. Always pre-form the Cu(I)-ligand complex to prevent metal-induced substrate degradation.

  • In a separate microcentrifuge tube, mix the required volumes of aqueous

    
     (1.0 eq) and THPTA (1.0 eq). The solution will appear light blue , indicating Cu(II) coordination.
    
  • Add the aqueous Sodium Ascorbate (3.0 eq) to the tube.

  • Validation Check: The solution must immediately turn from blue to colorless . This visual shift confirms the successful reduction of Cu(II) to the catalytically active Cu(I) species.

Phase 4: Reaction Execution and Quenching
  • Immediately inject the colorless catalyst mixture into Flask B using a syringe.

  • Stir the reaction at room temperature under a positive pressure of

    
     for 2 hours.
    
  • Quench the reaction by adding a 0.1 M EDTA solution (1 mL). The EDTA will chelate the copper, turning the solution slightly blue again and halting the catalytic cycle.

  • Lyophilize the crude mixture or proceed directly to Reverse-Phase HPLC (RP-HPLC) for purification.

Workflow Step1 1. Solvent Degassing (N2 Purge / Freeze-Pump-Thaw) Step2 2. Catalyst Pre-mixing (CuSO4 + THPTA + Ascorbate) Step1->Step2 Step3 3. Substrate Addition (Dialkyne + Diazido Peptide) Step2->Step3 Step4 4. Double-Click Reaction (Room Temp, N2 Atmosphere) Step3->Step4 Step5 5. Quenching & Purification (EDTA Wash / RP-HPLC) Step4->Step5

Fig 2: Step-by-step experimental workflow for two-component double-click bioconjugation.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Incomplete Reaction (Mono-triazole adducts on LC-MS) Steric hindrance or premature catalyst oxidation [2].Increase THPTA to 2.0 eq. Ensure strict anaerobic conditions. Extend reaction time to 4 hours.
Precipitation upon linker addition Insufficient organic co-solvent for the hydrophobic benzene core.Increase the ratio of tert-butanol or switch to a DMSO/Water (1:1) solvent system.
Substrate Degradation / Cleavage ROS generation from ascorbate/oxygen interaction [3].Ensure thorough solvent degassing. Verify the Cu:THPTA ratio is exactly 1:1 or 1:2 to ensure all copper is shielded.

References

  • Title: A two-component 'double-click' approach to peptide stapling Source: Nature Protocols (2015) URL: [Link]

  • Title: Polyamine–Oligonucleotide Conjugates: 2′-OMe-Triazole-Linked 1,4,7,10-Tetraazacyclododecane and Intercalating Dyes and Their Effect on the Thermal Stability of DNA Duplexes Source: Pharmaceutics / MDPI (2022) URL: [Link]

  • Title: Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) Source: Science of Synthesis / Thieme (2021) URL: [Link]

Application Note: Advanced Bioconjugation Strategies Utilizing the Bifunctional Alkyne Linker 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology, enabling the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs), advanced diagnostic reagents, and powerful research tools.[1][2] Among the myriad of chemical reactions available, "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a leading strategy due to its high efficiency, specificity, and mild reaction conditions.[][]

This guide focuses on the strategic application of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene , a rigid, bifunctional linker bearing two terminal alkyne groups. Its defined structure offers precise spatial control, making it an exemplary tool for applications requiring the crosslinking of biomolecules or the creation of multivalent constructs. We will delve into the mechanistic rationale for employing this linker in CuAAC reactions, provide detailed, validated protocols for protein crosslinking, and discuss essential characterization and troubleshooting methodologies.

Part 1: Core Principles and Strategic Rationale

The Crosslinking Reagent: 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene

The unique architecture of this linker is central to its utility. The central benzene ring imparts conformational rigidity, acting as a stiff spacer that separates the two terminal propargyl ether groups. This contrasts with flexible linkers (e.g., PEG), where the distance and orientation between conjugated molecules are variable. This rigidity is critical in applications where maintaining a specific distance between two entities—such as two proteins or two small molecules on a scaffold—is paramount for biological function.

Caption: Structure of the rigid, bifunctional alkyne linker.

Table 1: Physicochemical Properties of the Linker

Property Value Reference
CAS Number 18473-19-3 [5][6]
Molecular Formula C₁₄H₁₄O₂ [5]
Molecular Weight 214.26 g/mol [5]
Appearance Colorless to yellow oil or solid [6]
Purity ≥95% [6][7]

| Storage | 2-8°C, sealed in a dry environment |[5] |

The Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, forming a stable 1,2,3-triazole ring from an azide and a terminal alkyne.[] The reaction is not spontaneous and requires a copper(I) catalyst. In bioconjugation, the Cu(I) is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[8]

A critical consideration is the potential for Cu(I) to cause oxidative damage to biomolecules or to be disproportionate in aqueous solutions. To mitigate this, a stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is almost always included. The ligand serves a dual purpose: it protects the Cu(I) from oxidation and disproportionation and accelerates the cycloaddition reaction, leading to higher yields in shorter time frames.[8][9]

CuAAC_Mechanism cluster_reactants cluster_caption CuAAC Crosslinking Workflow Alkyne Biomolecule-N₃ Azide N₃-Linker-N₃ Dialkyne Linker Biomolecule1 Biomolecule-N₃ Product Crosslinked Dimer Biomolecule1->Product CuAAC Reaction Biomolecule2 Biomolecule-N₃ Biomolecule2->Product CuAAC Reaction Linker Dialkyne Linker (1,4-Bis...) Linker->Product CuAAC Reaction Catalyst Cu(I) Catalyst (CuSO₄ + NaAsc) Catalyst->Product CuAAC Reaction Caption Two azide-modified biomolecules are covalently linked by the dialkyne linker in the presence of a Cu(I) catalyst to form a stable dimer.

Caption: General workflow for CuAAC-mediated crosslinking.

Part 2: Experimental Protocols

This section provides a validated protocol for the homodimerization of an azide-functionalized model protein, Bovine Serum Albumin (BSA), using the dialkyne linker.

Protocol 1: Introduction of Azide Functionality onto BSA

Rationale: To participate in the CuAAC reaction, the target protein must first be modified to present an azide group. A common and effective method is to target primary amines (the N-terminus and lysine side chains) with an N-hydroxysuccinimide (NHS) ester reagent containing an azide moiety (e.g., Azido-PEG4-NHS Ester). The PEG spacer enhances solubility and reduces steric hindrance.

Materials:

  • Bovine Serum Albumin (BSA)

  • Azido-PEG4-NHS Ester

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • PD-10 Desalting Columns (or equivalent size-exclusion chromatography system)

Procedure:

  • Protein Preparation: Prepare a solution of BSA at 5-10 mg/mL in PBS, pH 7.4.

  • Reagent Preparation: Immediately before use, dissolve the Azido-PEG4-NHS Ester in a minimal amount of anhydrous DMF or DMSO to create a 100 mM stock solution.

  • Reaction Setup: While gently vortexing the BSA solution, add a 10- to 20-fold molar excess of the Azido-PEG4-NHS Ester stock solution.

    • Scientist's Note: The optimal molar excess should be determined empirically for each protein. A higher excess increases the degree of labeling but also raises the risk of protein precipitation or loss of function.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.

  • Purification: Remove unreacted NHS ester and byproducts by passing the reaction mixture through a PD-10 desalting column pre-equilibrated with PBS, pH 7.4. Collect the protein fractions.

  • Quantification and Storage: Determine the concentration of the resulting azide-modified BSA (BSA-N₃) using a standard protein assay (e.g., BCA). The degree of labeling can be determined using mass spectrometry. Store the BSA-N₃ at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: CuAAC-Mediated Dimerization of BSA-N₃

Rationale: This protocol details the core crosslinking reaction. Reagents are added in a specific order to ensure the formation of the active Cu(I)-ligand complex before the reaction is initiated with the reducing agent. This prevents copper precipitation and maximizes catalytic efficiency.[8][9]

Materials:

  • Azide-modified BSA (BSA-N₃) from Protocol 1

  • 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene linker

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (NaAsc)

  • Reaction Buffer: PBS, pH 7.4

  • Anhydrous DMSO

Stock Solution Preparation:

  • BSA-N₃: Adjust concentration to 5 mg/mL (approx. 75 µM) in PBS.

  • Linker: 10 mM in DMSO.

  • CuSO₄: 50 mM in deionized water.

  • THPTA: 250 mM in deionized water.

  • Sodium Ascorbate: 500 mM in deionized water (prepare fresh immediately before use).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • 200 µL of 5 mg/mL BSA-N₃ solution (1 mg total, approx. 15 nmol).

    • Add reaction buffer (PBS) to bring the total volume to 240 µL.

  • Linker Addition: Add 1.5 µL of the 10 mM linker stock solution. This corresponds to a 1:1 molar ratio of linker to BSA-N₃ (15 nmol).

    • Scientist's Note: The linker-to-protein ratio is a critical parameter. A 1:2 ratio (linker:protein) theoretically favors dimer formation. Start with a 1:1 or 1:2 ratio and optimize as needed. Excess linker can lead to capping of the azide groups without crosslinking.

  • Catalyst Premix: In a separate tube, prepare the catalyst premix by combining 3 µL of 50 mM CuSO₄ and 3 µL of 250 mM THPTA. Vortex briefly and let it stand for 2-3 minutes. This 1:5 ratio of copper to ligand is crucial for protecting the protein.[8]

  • Add Catalyst: Add the 6 µL of catalyst premix to the protein/linker solution. Mix gently by pipetting.

  • Initiate Reaction: Add 3 µL of freshly prepared 500 mM Sodium Ascorbate to the reaction tube. The final concentration of reagents will be approximately: 60 µM BSA-N₃, 60 µM linker, 600 µM CuSO₄, 3 mM THPTA, and 6 mM Sodium Ascorbate.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle end-over-end rotation, protected from light.

  • Quenching (Optional): The reaction can be quenched by adding EDTA to a final concentration of 10 mM to chelate the copper.

  • Purification and Analysis: The resulting mixture contains monomer, dimer, and potentially small amounts of higher-order oligomers. Proceed immediately to purification and characterization.

Part 3: Characterization, Data Interpretation, and Troubleshooting

A successful bioconjugation is not complete until the product is rigorously characterized. This step is essential for validating the protocol and ensuring the quality of the final conjugate.

Characterization Methods
  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is the most direct method to visualize the formation of the dimer. The crosslinked product should exhibit a band at approximately double the molecular weight of the monomer.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. The dimer will elute earlier than the monomer. Coupling SEC with Multi-Angle Light Scattering (SEC-MALS) can provide an accurate measurement of the absolute molecular weight of the eluting species, confirming the formation of the dimer.[10]

SDS_PAGE_Workflow cluster_result Start CuAAC Reaction Mixture SDS_PAGE Run SDS-PAGE (Reducing Conditions) Start->SDS_PAGE Gel Lane 1: Marker Lane 2: BSA-N₃ (Monomer) Lane 3: Reaction Mix (Dimer + Monomer) SDS_PAGE->Gel Analysis Analyze Bands Gel->Analysis Result_Text Expected Result: - Monomer band at ~66 kDa - New Dimer band at ~132 kDa Analysis->Result_Text

Caption: Workflow for SDS-PAGE analysis of the crosslinking reaction.

Expected Results

Table 2: Summary of Expected Characterization Data for BSA Dimerization

Analysis Method Expected Result for Monomer (BSA-N₃) Expected Result for Dimer
SDS-PAGE Single band at ~66 kDa Prominent band at ~132 kDa; fainter band at ~66 kDa (unreacted monomer)

| SEC-MALS | Elution peak with a measured MW of ~66-68 kDa | Earlier elution peak with a measured MW of ~132-136 kDa |

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low Dimer Yield 1. Inactive Sodium Ascorbate (oxidized).2. Insufficient azide labeling on the protein.3. Suboptimal linker:protein ratio.1. Always prepare Sodium Ascorbate solution fresh.2. Confirm azide labeling via mass spectrometry; increase NHS-azide excess if needed.3. Perform a titration of the linker concentration (e.g., from 0.5 to 5 molar equivalents).
Protein Precipitation/Aggregation 1. Copper-induced damage.2. High protein concentration.3. Use of organic co-solvent (DMSO) for the linker.1. Ensure the Cu:Ligand ratio is at least 1:5. Increase to 1:10 if aggregation persists.[8]2. Reduce the initial protein concentration.3. Minimize the volume of DMSO to <5% of the total reaction volume.
Formation of Higher-Order Oligomers Molar excess of linker is too high, leading to uncontrolled polymerization.Reduce the molar ratio of the dialkyne linker relative to the azide-modified protein. Aim for a 1:2 or lower (linker:protein) ratio.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]

  • Alphathera. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Alphathera Tech. [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. [Link]

  • baseclick GmbH. (n.d.). Protocols. baseclick GmbH. [Link]

  • Klajn, R., & Fokin, V. V. (2012). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. RSC Publishing. [Link]

  • Lee, H., et al. (2025). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI. [Link]

  • Pelegri-O'Day, E. M., et al. (2014). Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS). PMC. [Link]

  • Bhat, A., et al. (2026). Recent developments in bioconjugation: From strategies to design and clinical applications. ScienceDirect. [Link]

Sources

1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene in the preparation of fluorescent probes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene as a Rigid Bifunctional Linker in the Design of Advanced Fluorescent Probes

Executive Summary

The development of advanced fluorescent probes—ranging from homobivalent imaging agents to heterobifunctional targeted therapeutics (e.g., PROTACs and theranostics)—relies heavily on the precise spatial arrangement of functional moieties. 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (CAS: 18473-19-3) is a highly versatile, symmetric bis-alkyne linker designed specifically for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

This application note details the structural advantages, mechanistic kinetics, and step-by-step protocols for utilizing this specific linker to synthesize high-avidity homobivalent probes and desymmetrized targeted imaging agents, ensuring maximum photophysical stability and biological compatibility.

Mechanistic Insights & Structural Rationale (E-E-A-T)

The selection of a linker in fluorescent probe design is never arbitrary; it dictates the solubility, quantum yield, and binding kinetics of the final molecule. 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene offers three distinct causal advantages over standard aliphatic linkers:

  • Prevention of Fluorophore Self-Quenching (The Rigid Core): Flexible aliphatic bis-alkynes (e.g., 1,8-nonadiyne) allow attached fluorophores to fold inward, leading to

    
     stacking, H-dimer formation, and catastrophic fluorescence quenching. The para-xylylene core of this molecule enforces a rigid, linear geometry, maintaining a strict ~7.0 Å spatial separation between the two triazole linkages. This ensures that bivalent fluorophores remain optically isolated.
    
  • Aqueous Solubility (The Ether Linkages): Purely aromatic rigid linkers (like 1,4-diethynylbenzene) are highly hydrophobic, causing aggregation in biological buffers. The inclusion of propargyl ether moieties (–O–CH₂–C≡CH) introduces crucial hydrogen-bond acceptors, significantly lowering the LogP of the intermediate and maintaining the aqueous solubility of the final probe[2].

  • Bioorthogonal Reactivity (Terminal Alkynes): The terminal alkynes are highly reactive in CuAAC. When paired with the water-soluble ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), the reaction can proceed rapidly in aqueous media while protecting sensitive fluorophores from reactive oxygen species (ROS) generated by the Cu(I) catalytic cycle[3].

G Core Para-Xylylene Core (Rigid ~7 Å Spacer prevents quenching) Ether1 Ether Linkage (Hydrophilic H-bond acceptor) Core->Ether1 Ether2 Ether Linkage (Hydrophilic H-bond acceptor) Core->Ether2 Alkyne1 Terminal Alkyne 1 (CuAAC Reactive) Ether1->Alkyne1 Alkyne2 Terminal Alkyne 2 (CuAAC Reactive) Ether2->Alkyne2

Figure 1: Structural causality of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene in probe design.

Application Workflows

Depending on the stoichiometric ratios and reaction conditions, this bis-alkyne can be used to generate either Homobivalent Probes (attaching two identical fluorophores to increase signal avidity) or Heterobifunctional Probes (attaching a targeting ligand to one end and a fluorophore to the other).

Workflow A: Desymmetrization for Targeted Probes

To create a targeted probe (e.g., a peptide-linker-fluorophore), the symmetric bis-alkyne must be statistically desymmetrized. This is achieved by using a large molar excess of the linker relative to the first azide (the targeting ligand), isolating the mono-triazole intermediate, and subsequently reacting the remaining alkyne with an azide-functionalized fluorophore.

G A Bis-Alkyne Linker (5.0 equiv) C Mono-Triazole Intermediate A->C CuAAC Step 1 (CuSO4, NaAsc) B Azide-Ligand (1.0 equiv) B->C E Targeted Fluorescent Probe (Ligand-Linker-Fluorophore) C->E CuAAC Step 2 (CuSO4, THPTA, NaAsc) D Azide-Fluorophore (1.2 equiv) D->E

Figure 2: Sequential CuAAC workflow for synthesizing heterobifunctional targeted fluorescent probes.

Quantitative Reaction Parameters

The following table summarizes the critical stoichiometric and environmental differences required to drive these two distinct workflows successfully.

ParameterHomobivalent Probe SynthesisHeterobifunctional Probe Synthesis
Linker : Azide Ratio 1.0 : 2.5 (Excess Azide)Step 1: 5.0 : 1.0 (Excess Linker)Step 2: 1.0 : 1.2 (Excess Azide)
Cu(II) Catalyst CuSO₄ (0.2 equiv)CuSO₄ (0.1 equiv per step)
Accelerating Ligand THPTA (1.0 equiv)THPTA (0.5 equiv per step)
Reducing Agent Sodium Ascorbate (2.0 equiv)Sodium Ascorbate (1.0 equiv per step)
Optimal Solvent H₂O / t-BuOH or DMSO (1:1)Step 1: Organic (e.g., DMF)Step 2: Aqueous Buffer (pH 7.4)
Purification Strategy Precipitation or RP-HPLCStep 1: Silica Gel / Flash ChromatographyStep 2: Size Exclusion (SEC) or RP-HPLC

Step-by-Step Experimental Protocols

Note: The thermodynamic instability of Cu(I) requires careful pre-complexation with the THPTA ligand to prevent the rapid oxidation of the catalyst and subsequent ROS-mediated bleaching of the fluorophore[4].

Protocol 1: Synthesis of a Homobivalent Fluorescent Probe

Objective: Conjugate two identical azide-fluorophores to the bis-alkyne linker.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene in DMSO.

    • Prepare a 100 mM stock of the Azide-Fluorophore in DMSO.

    • Prepare fresh aqueous stocks: 20 mM CuSO₄·5H₂O, 50 mM THPTA, and 100 mM Sodium Ascorbate.

  • Catalyst Pre-complexation (Critical Step):

    • In a microcentrifuge tube, mix 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA (1:2.5 molar ratio).

    • Causality: Pre-incubating Cu(II) with THPTA before reduction ensures that the generated Cu(I) is immediately stabilized, preventing disproportionation and protecting the fluorophore from free-radical damage[5].

  • Reaction Assembly:

    • In a 1.5 mL reaction vial, add 10 µL of the bis-alkyne linker stock (1.0 µmol).

    • Add 25 µL of the Azide-Fluorophore stock (2.5 µmol, 2.5 equiv).

    • Add 400 µL of a 1:1 mixture of t-BuOH and pure H₂O.

    • Add the pre-complexed CuSO₄/THPTA solution (0.2 µmol Cu).

  • Initiation & Incubation:

    • Add 20 µL of the 100 mM Sodium Ascorbate stock (2.0 µmol) to initiate the reduction of Cu(II) to Cu(I). The solution may briefly change color.

    • Degas the vial briefly with Argon, seal, and agitate at room temperature in the dark for 2 hours.

  • Purification:

    • Quench the reaction by adding 10 µL of 0.5 M EDTA to chelate the copper.

    • Purify the bivalent probe via Preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol 2: Sequential Synthesis of a Targeted Probe (Desymmetrization)

Objective: Attach a targeting peptide (Azide-Peptide) followed by a fluorophore (Azide-Fluorophore).

Step 1: Mono-Click Reaction

  • Dissolve 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (5.0 equiv, 50 µmol) in 1 mL of anhydrous DMF.

  • Add the Azide-Peptide (1.0 equiv, 10 µmol) to the solution.

  • Add CuSO₄ (1.0 µmol) and Sodium Ascorbate (2.0 µmol). Note: THPTA is often omitted in this step if the peptide lacks sensitive residues, allowing for easier organic extraction.

  • Stir at room temperature for 4 hours.

  • Purification: Remove DMF under reduced pressure. Purify the mono-triazole intermediate via flash column chromatography to remove the large excess of unreacted bis-alkyne.

Step 2: Fluorophore Conjugation

  • Dissolve the purified mono-triazole intermediate (1.0 equiv) in 500 µL of PBS (pH 7.4) with 10% DMSO.

  • Add the Azide-Fluorophore (1.2 equiv).

  • Pre-complex CuSO₄ (0.1 equiv) and THPTA (0.5 equiv) in water, then add to the reaction mixture[4].

  • Add Sodium Ascorbate (1.0 equiv) to initiate.

  • Incubate in the dark for 1 hour at room temperature. Purify the final targeted probe via Size Exclusion Chromatography (e.g., Sephadex G-25) or RP-HPLC.

References

  • abcr GmbH. (n.d.). 1,4-Bis(propargyloxymethyl)benzene. CAS:18473-19-3. ChemBuyersGuide. URL: [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. URL:[Link][3]

  • Kim, H. et al. (2014). Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity. PLOS One. URL:[Link][6]

  • Glen Research. (n.d.). The Glen Report: THPTA - A Water Soluble Click Ligand. URL:[Link][5]

Sources

Application Note & Protocols: Methodologies for the Kinetic Analysis of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene is a versatile bifunctional monomer and cross-linking agent, distinguished by its two terminal alkyne groups. This structure makes it a key building block in the synthesis of advanced polymers, functional materials, and complex molecular architectures, primarily through polymerization and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions.[1][2][3] A thorough understanding of its reaction kinetics is paramount for controlling polymerization processes, optimizing reaction conditions for click conjugations, and tailoring the final properties of materials for applications in materials science and drug development. This guide provides a detailed overview of established analytical methods for studying the reaction kinetics of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene, offering in-depth protocols for researchers, scientists, and professionals in the field. We will explore real-time spectroscopic and calorimetric techniques, explaining the causality behind experimental choices and providing self-validating protocols to ensure data integrity.

Introduction: The Importance of Kinetic Analysis

The rate at which a chemical reaction proceeds is a fundamental characteristic that dictates its practical application. For a monomer like 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene, kinetic analysis provides critical insights into:

  • Mechanism and Pathway: Understanding the sequence of elementary steps that constitute the overall reaction. For CuAAC, this involves elucidating the role of the copper catalyst and any accelerating ligands.[4]

  • Process Optimization: Determining the optimal conditions (temperature, concentration, catalyst loading) to achieve desired reaction rates and conversions while minimizing side reactions.[5]

  • Material Property Control: In polymerization, the kinetics of curing directly influence the degree of cross-linking, which in turn defines the mechanical, thermal, and chemical properties of the final thermoset material.[6]

  • Predictive Modeling: Generating robust kinetic models that can predict reaction behavior under various conditions, reducing the need for extensive empirical testing.[7]

This document focuses on three primary, powerful techniques for monitoring the kinetics of reactions involving 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene: Nuclear Magnetic Resonance (NMR) Spectroscopy , Fourier-Transform Infrared (FTIR) Spectroscopy , and Differential Scanning Calorimetry (DSC) .

In-Situ Spectroscopic Techniques for Real-Time Monitoring

Spectroscopic methods that allow for the continuous monitoring of a reaction mixture without sample extraction are invaluable for kinetic analysis. They provide a direct measure of reactant consumption or product formation over time.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle of Application: ¹H NMR spectroscopy is a non-invasive technique that provides detailed structural information by probing the magnetic environments of hydrogen nuclei (protons).[8] As a reaction proceeds, the chemical structure changes, leading to predictable shifts in the resonance frequencies of specific protons. By acquiring a series of ¹H NMR spectra over time, one can quantify the concentration of reactants and products by integrating the area of their characteristic peaks.[9][10]

Causality & Experimental Choice: For 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene, the terminal alkyne proton (≡C-H) has a distinct chemical shift (typically 2.5-3.1 ppm) that is highly sensitive to the reaction.[11] Monitoring the disappearance of this signal provides a direct and unambiguous measure of alkyne consumption. Similarly, the appearance of a new signal, such as the triazole proton in a CuAAC reaction, can be used to track product formation. The quantitative nature of NMR, where peak integral is directly proportional to molar concentration, makes it a superior choice for obtaining accurate rate constants.

Caption: Experimental workflow for kinetic analysis using ¹H NMR spectroscopy.

Protocol: Kinetic Analysis of a CuAAC Reaction via ¹H NMR

  • Preparation of Stock Solutions:

    • Prepare separate, concentrated stock solutions of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (Alkyne), an azide co-reactant (e.g., benzyl azide), and a stable internal standard (e.g., dimethyl sulfone or mesitylene) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN). The internal standard is crucial for correcting for any variations in spectrometer performance over time.

    • Prepare a stock solution of the copper(I) catalyst system (e.g., CuBr and a ligand like THPTA) in the same deuterated solvent.[12]

  • Sample Preparation:

    • In a clean NMR tube, combine precise volumes of the Alkyne, azide, and internal standard stock solutions to achieve the desired initial concentrations. For pseudo-first-order kinetic analysis, one reactant (e.g., the azide) should be in significant excess (≥10-fold).[12]

    • Gently mix the contents of the tube.

  • Instrument Setup and Initial Spectrum (t=0):

    • Insert the NMR tube into the spectrometer and allow the sample to thermally equilibrate for 5-10 minutes. Temperature stability is critical for kinetic studies.

    • Lock and shim the instrument.

    • Acquire a high-quality 1D ¹H NMR spectrum before initiating the reaction. This is your t=0 reference. Verify the integration of reactant and standard peaks.

  • Reaction Initiation and Data Acquisition:

    • Remove the NMR tube, quickly inject the required volume of the catalyst solution, and mix thoroughly but gently to avoid introducing oxygen.

    • Immediately re-insert the tube into the spectrometer and start the automated acquisition of a series of 1D ¹H NMR spectra at regular time intervals (e.g., every 1-5 minutes, depending on the expected reaction rate).

  • Data Processing and Analysis:

    • Process the array of spectra (phasing, baseline correction).

    • For each time point, integrate the characteristic peak of the limiting reactant (e.g., the alkyne ≡C-H proton) and the peak of the internal standard.

    • Calculate the concentration of the reactant at each time point, normalized against the constant integral of the internal standard.

    • Plot the natural logarithm of the reactant concentration (ln[Alkyne]) versus time. For a pseudo-first-order reaction, this plot should yield a straight line. The negative slope of this line is the pseudo-first-order rate constant (k').[12]

Proton Type Typical ¹H Chemical Shift (ppm) Kinetic Relevance
Alkyne (≡C-H)2.5 - 3.1Disappears upon reaction. Ideal for tracking consumption.[11]
Methylene (-O-CH₂-Ar)~4.5May shift slightly upon reaction.
Methylene (-C≡C-CH₂-O-)~4.2May shift slightly upon reaction.
Aromatic (Ar-H)~7.3Generally stable, can be used as a secondary internal reference.
Triazole (Product C-H)7.5 - 8.5Appears upon reaction. Ideal for tracking product formation.
Internal StandardVariesStable reference for normalization of integrals.
Table 1: Key ¹H NMR signals for kinetic monitoring.
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Application: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of specific vibrational modes.[13] Functional groups have characteristic absorption frequencies. The reaction of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene can be monitored by tracking the disappearance of the alkyne vibrational bands or, in the case of a click reaction, the azide band of the co-reactant.

Causality & Experimental Choice: This method is particularly powerful when coupled with an Attenuated Total Reflectance (ATR) probe, which can be inserted directly into the reaction vessel for continuous, in-situ monitoring.[14] The azide functional group has an extremely strong and sharp absorption band around 2100 cm⁻¹, which is in a relatively clear region of the IR spectrum.[12] This makes it an excellent, high-sensitivity probe for tracking the kinetics of CuAAC reactions. The disappearance of the terminal alkyne ≡C-H stretch (~3300 cm⁻¹) is also a reliable indicator.[11]

Caption: Workflow for in-situ kinetic monitoring using ATR-FTIR spectroscopy.

Protocol: Kinetic Analysis via In-line ATR-FTIR

  • System Setup:

    • Set up a reaction vessel equipped with magnetic stirring, temperature control (e.g., an oil bath or jacket), and an inlet for inert gas (if required).

    • Insert and secure an in-line ATR probe connected to an FTIR spectrometer. Ensure the probe tip is fully submerged in the reaction zone.

  • Background Spectrum:

    • Add the solvent to the vessel and acquire a background spectrum. This will be subtracted from all subsequent spectra to remove solvent interference.

  • Reaction Setup and t=0 Spectrum:

    • Add the reactants (1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene and the azide co-reactant) to the solvent in the vessel and begin stirring.

    • Record an initial spectrum (t=0). Identify and note the absorbance of the characteristic azide peak (~2100 cm⁻¹) and/or the alkyne ≡C-H peak (~3300 cm⁻¹).

  • Initiation and Monitoring:

    • Initiate the reaction by adding the catalyst.

    • Immediately begin collecting spectra at a high frequency (e.g., one spectrum every 30-60 seconds). Most software allows for automated time-based collection.

  • Data Analysis:

    • For each spectrum, measure the absorbance (height or area) of the chosen vibrational band (e.g., the azide peak).

    • According to the Beer-Lambert law, absorbance is proportional to concentration. Therefore, a plot of ln(Absorbance) vs. time can be used to determine the pseudo-first-order rate constant, similar to the NMR analysis.

Functional Group Vibrational Mode Typical Frequency (cm⁻¹) Kinetic Relevance
Azide (-N₃)Asymmetric Stretch~2100Strong, sharp, and ideal for monitoring click reactions.[12]
Terminal Alkyne≡C-H Stretch3260 - 3330Strong, narrow peak that disappears upon reaction.[11]
AlkyneC≡C Stretch2100 - 2260Weaker than the ≡C-H stretch but also usable.[11]
Table 2: Key FTIR vibrational bands for kinetic analysis.

Calorimetric Methods for Curing & Polymerization Kinetics

When 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene is used as a monomer or cross-linker to form a thermoset, the reaction is typically a bulk process where spectroscopic methods can be challenging. Calorimetry, which measures heat flow, becomes the method of choice.

Differential Scanning Calorimetry (DSC)

Principle of Application: DSC measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature.[15] Polymerization and cross-linking (curing) reactions are almost always exothermic, releasing heat. A DSC scan of an uncured sample will show a broad exothermic peak. The total area of this peak is directly proportional to the total enthalpy of the reaction (ΔH_total). By measuring the heat evolved over time or as a function of temperature, one can determine the extent of the reaction, known as the degree of cure (α).[6][16]

Causality & Experimental Choice: DSC is the industry-standard technique for characterizing thermosets because it provides a wealth of information beyond just kinetics.[17] A single dynamic scan can identify the onset temperature of curing, the temperature of maximum reaction rate (T_peak), and the glass transition temperature (Tg) of the material. Isothermal experiments can then be run at relevant processing temperatures to determine the specific cure time required to reach a certain conversion.

Caption: Workflow for kinetic analysis of thermoset curing using DSC.

Protocol: Curing Kinetic Analysis via DSC

  • Determining Total Reaction Enthalpy (ΔH_total):

    • Accurately weigh 5-10 mg of the uncured reactive mixture (e.g., 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene plus co-monomers and initiator) into a hermetic aluminum DSC pan.

    • Perform a dynamic (non-isothermal) scan, heating the sample at a constant rate (e.g., 10 °C/min) through the entire curing transition.

    • Integrate the area of the exothermic peak to determine the total heat of a complete cure (ΔH_total in J/g). This value represents 100% conversion.[15]

  • Isothermal Kinetic Analysis:

    • Prepare several fresh, accurately weighed samples of the uncured mixture.

    • Select an isothermal cure temperature of interest (typically near the onset or peak temperature from the dynamic scan).

    • In the DSC, rapidly heat the sample to the chosen isothermal temperature and hold it there, recording the heat flow as a function of time until the signal returns to the baseline, indicating the reaction has stopped.

    • The heat evolved at any time t, ΔH_t, can be found by integrating the heat flow curve up to that point.

  • Data Analysis:

    • The degree of cure (α) at any time t is calculated as: α = ΔH_t / ΔH_total

    • The reaction rate (dα/dt) can be calculated from the heat flow (q) signal: dα/dt = q / ΔH_total

    • By plotting α and dα/dt versus time, a complete kinetic profile of the curing process at that temperature is obtained. Repeating this at several temperatures allows for the determination of activation energy using isoconversional models.[7]

DSC Parameter Information Provided Kinetic Relevance
Onset Temperature (T_onset)Temperature at which the curing reaction begins.Defines the lower limit of the processing window.
Peak Temperature (T_peak)Temperature of the maximum reaction rate.Often used as a target for optimal cure temperature.[17]
Total Enthalpy (ΔH_total)Total heat released during a full cure.Normalization factor for calculating the degree of cure.[15]
Glass Transition (Tg)Temperature at which the material changes from glassy to rubbery.Tracks the development of the polymer network; increases with cure.[6]
Table 3: Key parameters derived from DSC for thermoset cure analysis.

Summary & Best Practices

Choosing the correct analytical method depends on the specific reaction system.

Method Strengths Limitations Best For...
¹H NMR Highly quantitative, provides structural confirmation, non-invasive.Lower sensitivity, requires deuterated solvents, slower acquisition time.Solution-phase reactions (e.g., CuAAC), mechanistic studies, determining precise rate constants.
ATR-FTIR High sensitivity, very fast acquisition, suitable for in-situ monitoring in reactors.Less quantitative than NMR, peak overlap can be an issue.Real-time process monitoring, reactions with strong IR-active groups (e.g., azides), viscous or opaque systems.
DSC Excellent for bulk polymerization/curing, provides thermal properties (Tg), industry standard for thermosets.Indirect measure of conversion (via heat), not suitable for solution reactions.Studying the curing kinetics of thermosets, determining processing parameters, quality control.

Expert Recommendations:

  • Temperature Control: For all methods, precise and stable temperature control is the most critical parameter for obtaining reproducible kinetic data.

  • Internal Standards: When using NMR, always use a chemically inert internal standard whose signal does not overlap with reactant or product peaks.

  • Atmosphere Control: For oxygen-sensitive reactions like CuAAC, ensure all experiments are conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Validation: Where possible, use a secondary method to validate your findings. For example, confirm the final conversion from a kinetic NMR run by analyzing the isolated product.

By applying these rigorous methodologies, researchers can gain a deep and accurate understanding of the reaction kinetics of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene, enabling the rational design and optimization of novel materials and chemical processes.

References

  • Hameed, A., et al. (2011). 1,4-Bis{4-[bis(prop-2-yn-1-yl)amino]phenoxy}benzene. Acta Crystallographica Section E: Structure Reports Online, 67(4), o867. [Link]

  • McGrath, N. A., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Chemical Reviews. [Link]

  • Foroozandeh, M., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10566–10573. [Link]

  • McKay, C. S., et al. (2021). In Situ NMR to Monitor Bulk Photopolymerization Kinetics. ACS Macro Letters, 10(6), 733–739. [Link]

  • TA Instruments. (n.d.). Characterization of the Degree of Cure of Thermosetting Resins by DSC. TA Instruments Application Note TA389. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Bis(prop-2-en-1-yloxy)benzene. PubChem Compound Summary for CID 252642. [Link]

  • Wang, Z., et al. (2024). In Situ Monitoring of the Polymerization Kinetics of Organic Pollutants during Persulfate-Based Advanced Oxidation Processes Using Plasmonic Colorimetry. Analytical Chemistry, 96(5), 2098–2106. [Link]

  • Sawa, M., et al. (2014). Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry. ACS Chemical Biology, 9(6), 1267–1271. [Link]

  • Rónavári, A., et al. (2021). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Molecules, 26(23), 7307. [Link]

  • NETZSCH Analyzing & Testing. (2023, February 19). DSC Analysis on Thermosets. NETZSCH Blog. [Link]

  • Barea, E., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1937–1952. [Link]

  • Jones, A. J., et al. (2013). Kinetics and Mechanism of Benzene, Toluene, and Xylene Methylation over H-MFI. Journal of Physical Chemistry C, 117(39), 20031–20041. [Link]

  • Adzima, B. J., et al. (2015). Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Polymer Chemistry, 6(45), 7883-7890. [Link]

  • Willis-Fox, N., et al. (2024). In situ monitoring of polymer mechanochemistry: what can be learned from small molecule systems. Frontiers in Chemistry, 12. [Link]

  • Prime, R. B. (2014, April 14). Thermoset Characterization Part 1: Introduction to DSC. Polymer Innovation Blog. [Link]

  • Fahrenbach, A. C., et al. (2013). Kinetic Studies Reveal that the Secondary Station Impacts the Rate of Motion of Cyclobis(Paraquat‐p‐Phenylene) in Out‐of‐Equilibrium[18]Rotaxanes. Chemistry – A European Journal, 19(49), 16616-16625. [Link]

  • U.S. Patent No. 11,873,369 B2. (2024). Polymers based on diisoalkenylarenes and uses thereof.
  • Sano, Y., et al. (2024). Investigating Fast Scanning Calorimetry and Differential Scanning Calorimetry as Screening Tools for Thermoset Polymer Material Compatibility with Laser-Based Powder Bed Fusion. ACS Applied Polymer Materials. [Link]

  • Ferreira, J. F. S., et al. (2022). Application of Fourier transform infrared spectroscopy (FTIR) techniques in the mid-IR (MIR) and near-IR (NIR) spectroscopy to determine n-alkane and long-chain alcohol contents in plant species and faecal samples. Heliyon, 8(10), e10952. [Link]

  • Jones, A. J., et al. (2013). Kinetics and mechanism of benzene, toluene, and xylene methylation over H-MFI. The Journal of Physical Chemistry C, 117(39), 20031-20041. [Link]

  • Topczewski, J. J., et al. (2019). Enantioselective Copper Catalyzed Alkyne-Azide Cycloaddition by Dynamic Kinetic Resolution. Journal of the American Chemical Society, 141(10), 4347-4351. [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [Link]

  • Hoorn, J. A. A., et al. (2006). A Kinetic Model for Toluene Oxidation Comprising Benzylperoxy Benzoate Ester as Reactive Intermediate in the Formation of Benzaldehyde. University of Twente Research Information. [Link]

  • ResearchGate. (n.d.). Kinetics of reactant consumption during click reaction monitored through real-time 1D 1H NMR spectra. [Link]

  • Wang, Z., et al. (2024). In Situ Monitoring of the Polymerization Kinetics of Organic Pollutants during Persulfate-Based Advanced Oxidation Processes Using Plasmonic Colorimetry. Analytical Chemistry. [Link]

  • Worrell, B. T., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1729. [Link]

  • ResearchGate. (n.d.). Synthesis of bis-allyloxy functionalized polystyrene and poly (methyl methacrylate) macromonomers using a new ATRP initiator. [Link]

  • Magritek. (n.d.). Benchtop NMR Reaction Monitoring for Kinetic Profiling. Carbon. [Link]

  • Schlepckow, K., & Schwalbe, H. (2013). Real-time nuclear magnetic resonance spectroscopy in the study of biomolecular kinetics and dynamics. Current Opinion in Structural Biology, 23(5), 766-775. [Link]

  • Hein, J. E., & Fokin, V. V. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2779-2792. [Link]

  • Scribd. (n.d.). Optimizing Thermoset Processing with DSC. [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. [Link]

  • Wu, Y., et al. (2014). In situ study of reaction kinetics using compressed sensing NMR. Physical Chemistry Chemical Physics, 16(43), 23744-23749. [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • McGrath, N. A., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Chemical Reviews. [Link]

  • Trinh, T. T., et al. (2024). Real-time monitoring of photoinduced atom transfer radical polymerization by time-resolved diffusion NMR. Polymer Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene

[1]

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Optimization & Process Troubleshooting[1]

Executive Summary: The "Yield Killer" Diagnosis

Welcome to the technical support center. You are likely synthesizing 1,4-bis((prop-2-yn-1-yloxy)methyl)benzene (often used as a linker in MOFs or click-chemistry polymers).[1]

If your yield is stuck below 50%, the issue is rarely "bad luck." In my experience, the failure point for this specific benzylic ether synthesis almost always stems from one of three specific variables:

  • Base Strength Mismatch: Unlike phenols, 1,4-benzenedimethanol is a benzylic alcohol (pKa ~15). Weak bases like

    
     (often cited in literature for similar phenolic ethers) are insufficient for rapid, complete deprotonation here.
    
  • Propargyl Bromide Degradation: This reagent is shock-sensitive and volatile.[1] If you are using an old bottle or failing to account for the toluene stabilizer (usually 80% wt solution), you are under-dosing.

  • Mono-Substitution Stalling: The first substitution changes the solubility profile.[1] Without a polar aprotic solvent or a Phase Transfer Catalyst (PTC), the mono-substituted intermediate precipitates or stalls, preventing the second alkylation.

Decision Matrix: Selecting Your Protocol

Before proceeding, select the protocol that matches your lab's capabilities.

BaseSelectioncluster_legendRecommendationStartSTART: Select ConditionsDrySolventCan you maintain strictlyanhydrous conditions?Start->DrySolventScaleTarget Scale?DrySolvent->ScaleYesPTC_RoutePROTOCOL B: KOH/TBAI(Rugged, Scalable)DrySolvent->PTC_RouteNoNaH_RoutePROTOCOL A: NaH/THF(High Yield, High Purity)Scale->NaH_Route< 10 gramsScale->PTC_Route> 10 grams

Figure 1: Decision tree for selecting the optimal synthesis route based on lab constraints.

Protocol A: The "Gold Standard" (NaH Method)

Recommended for highest yield (>85%) and purity.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
1,4-Benzenedimethanol Substrate1.0Dry under vacuum before use.[1]
Sodium Hydride (NaH) Base3.0 Use 60% dispersion in oil.[1] Excess ensures full deprotonation.[1]
Propargyl Bromide Electrophile3.0 CRITICAL: Calculate based on active wt% (usually 80% in toluene).[1]
TBAI Catalyst0.05Tetrabutylammonium iodide (optional, boosts rate).
THF or DMF SolventN/AMust be anhydrous.[1] DMF is faster; THF is easier to work up.[1]
Step-by-Step Execution
  • Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen flow.

  • Deprotonation (The Critical Step):

    • Suspend washed NaH (remove oil with hexane if high purity needed, otherwise leave it) in dry THF/DMF at 0°C.

    • Add 1,4-benzenedimethanol dropwise (dissolved in minimum solvent).[1]

    • Wait: Stir at 0°C for 30 mins, then Room Temp (RT) for 30 mins. Evolution of

      
       gas must cease before adding bromide.
      
  • Alkylation:

    • Cool back to 0°C.

    • Add Propargyl Bromide dropwise.[1] Do not rush. Exotherms can degrade the reagent.[1]

    • Add TBAI (catalytic amount).[1]

  • Reaction:

    • Warm to RT and stir for 12–16 hours.

    • QC Check: TLC (Hexane:EtOAc 4:1).[1] Mono-product is more polar than the Bis-product.[1]

  • Quench & Workup:

    • Cool to 0°C. CAREFULLY add saturated

      
       (aq) dropwise to quench excess NaH.[1]
      
    • Extract with Ethyl Acetate (3x).[1] Wash combined organics with water (remove DMF) and brine.[1]

    • Dry over

      
       and concentrate.
      

Protocol B: Phase Transfer Catalysis (PTC)

Recommended for scale-up or if anhydrous solvents are unavailable.[1]

The "Rugged" Workflow
  • Solvent System: Toluene (organic phase) and 50% NaOH (aqueous phase).[1]

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Iodide (TBAI) at 5-10 mol% .[1]

  • Process:

    • Dissolve diol and propargyl bromide in Toluene.

    • Add catalyst.[1]

    • Add NaOH solution vigorously.[1]

    • Heat: This route requires heating to 50-60°C to drive the reaction, as the benzylic alkoxide is less nucleophilic in this biphasic system.

  • Advantage: Water is the byproduct sink; no need for dry solvents.[1]

  • Disadvantage: Lower yield (~60-70%) due to potential hydrolysis of propargyl bromide at high pH/temp.[1]

Troubleshooting Guide (FAQ)

Q1: My product is a dark brown tar. What happened?

Diagnosis: Polymerization or Decomposition.[1] Fix:

  • Temperature Control: You likely heated the reaction >70°C. Propargyl groups can polymerize or undergo rearrangement (Meyer-Schuster) at high temps in basic conditions.[1] Keep it under 60°C.

  • Stabilizer: Did you distill the propargyl bromide? Don't. Use the commercial solution in toluene.[1] Pure propargyl bromide is shock-sensitive and degrades rapidly.[1]

Q2: I see a major spot on TLC just below my product. (Mono-substitution)

Diagnosis: Incomplete conversion. Fix:

  • The "Kick": Add another 0.5 eq of NaH and 0.5 eq of Propargyl Bromide after 12 hours.

  • Solvent Switch: If using THF, switch to DMF. The mono-substituted product might have precipitated out of THF, stopping the second reaction. DMF solubilizes everything.[1]

Q3: Yield calculation is consistently off.

Diagnosis: Density/Concentration error. Fix: Most Propargyl Bromide is sold as 80 wt. % in toluene .[1]

  • Wrong: Using density of pure propargyl bromide (1.38 g/mL).[1]

  • Right: Check the bottle.[1] Calculate moles based on the active ingredient weight, not total volume added.

Safety & Handling (Critical)

Hazard: Propargyl Bromide is a lachrymator and explosion hazard.[1]

SafetyShockShock Sensitive(If Dried)ActionAlways use diluted form (Toluene solution).Never distill to dryness.Shock->ActionToxicityLachrymator(Work in Hood)Toxicity->ActionDisposalWaste Segregation(Halogenated)

Figure 2: Safety protocols for handling alkynyl halides.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Master Organic Chemistry.[1] "The Williamson Ether Synthesis."[1][2][3][4][5] Available at: [Link]

  • Propargyl Bromide Safety Data

    • Organic Syntheses.[1][6][7] "Caution![1][6][7] Propargyl bromide is poisonous..."[6][7][8] Org. Synth. 1990, 7, 485.[7] Available at: [Link]

  • Synthesis of Propargyl Ethers (Phenolic vs Benzylic)

    • Batool, T. et al.[9] "A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives." PLOS ONE, 2014.[9] (Demonstrates K2CO3 limits and solvent effects). Available at: [Link][9]

  • Phase Transfer Catalysis for Ethers

    • Freedman, H. H., & Dubois, R. A. "An improved Williamson ether synthesis using phase transfer catalysis."[1] Tetrahedron Letters, 1975. (Foundational text for the PTC protocol).

Technical Support Center: Purification of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CAS-18473-19-3 | Status: Open | Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist

🟢 Triage: Quick Diagnostic

User Reported Issue: "I synthesized 1,4-bis((prop-2-yn-1-yloxy)methyl)benzene via Williamson ether synthesis. The product is a yellow oil that won't crystallize, and NMR shows extra peaks around 5.2 and 6.1 ppm. Purity is critical for my MOF linker application."

Immediate Assessment: The "yellow oil" state and "extra alkene peaks" suggest two distinct failures:

  • Incomplete Substitution: Presence of mono-substituted intermediate (lowers melting point).

  • Propargyl-Allene Rearrangement: Base-catalyzed isomerization of the alkyne to an allene (peaks at 5.0–6.5 ppm).

🔬 Module 1: The Impurity Landscape

To purify this compound, you must first understand what you are fighting. The synthesis typically involves reacting


-dichloro-p-xylene (or dibromo) with propargyl alcohol, OR 1,4-benzenedimethanol with propargyl bromide.
The "Hidden" Impurities
Impurity TypeOriginDiagnostic Signal (

H NMR, CDCl

)
Impact on Purification
Mono-Substituted Incomplete reaction (stoichiometry mismatch).~4.6 ppm (singlet, benzylic -CH

-OH or -Cl)
High. Drastically lowers MP; causes "oiling out."
Allenyl Isomer Base-catalyzed isomerization (

).
~5.2 ppm (d) and ~6.1 ppm (t).Critical. Poisons "Click" reactions; very hard to separate.
Oligomers Thermal polymerization of terminal alkynes.Broad baseline humps (aromatic region).Medium. insoluble in hexanes; removed by filtration.
Visualizing the Problem

The following diagram illustrates the reaction pathways leading to these impurities.

ImpurityLandscape Start Starting Material (1,4-Benzenedimethanol or α,α'-Dichloro-p-xylene) Mono IMPURITY A: Mono-substituted (Intermediate) Start->Mono Step 1: Single Substitution Target TARGET PRODUCT 1,4-Bis((prop-2-yn-1-yloxy) methyl)benzene Allene IMPURITY B: Allenyl Isomer (Base Catalyzed) Target->Allene Over-exposure to Base (KOH/NaH) + Heat Mono->Target Step 2: Double Substitution

Figure 1: Reaction pathway showing the sequential formation of the mono-substituted intermediate and the parasitic divergence to the allenyl isomer.

🛠️ Module 2: Purification Protocols

Scenario A: The "Oily Solid" (Removing Mono-Substituted Impurity)

If your product is an oil, the mono-substituted impurity is likely acting as a solvent, depressing the melting point of the bis-product (which should be a low-melting solid, MP ~30-35°C, or crystalline powder depending on purity).

Protocol: Flash Column Chromatography (The Gold Standard) Recrystallization is often ineffective for the crude oil. Use chromatography first.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient).

    • Start: 100% Hexane (Elutes non-polar byproducts).

    • Gradient: Ramp to 95:5 Hexane:EtOAc.

    • Target Elution: The bis-product elutes before the mono-substituted alcohol (if starting from diol) but after unreacted dichloride (if starting from dichloride).

  • TLC Visualization:

    • Use KMnO

      
       stain  (alkynes stain bright yellow/brown). UV is weak for these non-conjugated systems.
      
    • Rf values (approx in 9:1 Hex:EtOAc):

      • Bis-product: ~0.6[1]

      • Mono-product: ~0.3

Scenario B: Removing the Allenyl Isomer

If you see peaks at 5.2/6.1 ppm, you have the allene. This is chemically distinct but similar in polarity.

  • Correction: You cannot easily separate the allene via standard silica chromatography.

  • Solution: You must prevent it or destroy it.

    • Prevention: Keep reaction temp < 0°C during base addition. Do not exceed 40°C during reflux. Use a weaker base if possible (e.g., phase transfer catalysis with NaOH/DCM instead of NaH/THF).

    • Destruction (Salvage): Brief treatment with mild acid (0.1M HCl wash) can hydrolyze the sensitive allenyl ether to an aldehyde/ketone, which is then easily separated by column chromatography (much more polar).

❄️ Module 3: Crystallization Guide

Once the bulk impurities are removed via column, you can crystallize to reach >99% purity (essential for MOF/polymer synthesis).

The "Cold Hexane" Crash Method:

  • Dissolve the semi-solid oil in the minimum amount of warm hexanes (35°C).

  • If insoluble particles remain (salts/polymers), filter through a 0.45µm PTFE syringe filter.

  • Add a "seed crystal" if available. If not, scratch the glass side with a spatula.

  • Place in a -20°C freezer for 24 hours.

  • Critical Step: Filter quickly while cold . The solid will melt upon warming to room temperature. Wash with -78°C hexanes (dry ice/acetone bath cooled).

📊 Module 4: Analytical Validation (Self-Validating System)

Do not trust the look of the solid. Validate using


H NMR.[2]

Reference Spectrum (


, 400 MHz): 
| Assignment | Shift (

ppm) | Multiplicity | Integration | Notes | | :--- | :--- | :--- | :--- | :--- | | Aromatic | 7.35 | Singlet (s) | 4H | Benzene core. If split, symmetry is broken (Mono-sub). | | Benzylic | 4.62 | Singlet (s) | 4H | -Ph-CH

-O- | | Propargylic | 4.18 | Doublet (d, J=2.4Hz) | 4H | -O-CH

-C≡ | | Alkyne | 2.47 | Triplet (t, J=2.4Hz) | 2H | -C≡C-H |

Troubleshooting the Spectrum:

  • Split Aromatic Peak (AB System): You have the mono-substituted impurity. The symmetry of the benzene ring is broken.

  • Missing Propargylic Doublet (replaced by multiplet): Check for allene isomerization.

🧠 Decision Logic: The Purification Workflow

Follow this logic gate to determine your next step.

PurificationLogic Start Crude Product State StateCheck Is it Solid or Oil? Start->StateCheck Oil Yellow/Orange Oil StateCheck->Oil Solid Off-white Solid StateCheck->Solid TLC Run TLC (9:1 Hex:EtOAc) Oil->TLC NMR Run 1H NMR Solid->NMR Spots How many spots? TLC->Spots OneSpot 1 Spot (Rf ~0.6) Spots->OneSpot Looks clean MultiSpot >1 Spot Spots->MultiSpot Impure OneSpot->NMR Column Flash Column (Gradient Hex -> 5% EtOAc) MultiSpot->Column CheckPurity Allene Peaks? NMR->CheckPurity Check 5-6ppm region Column->NMR Cryst Recrystallize (Cold Hexanes) Yes Yes CheckPurity->Yes Acid Wash / Repurify No No CheckPurity->No Proceed No->Cryst

Figure 2: Decision tree for selecting the appropriate purification method based on physical state and analytical data.

📚 References

  • Preparation of Propargyl Ethers: Mondal, S. et al. "Synthesis and characterization of propargyl ether functionalized poly(thioether-ether)s." Polymer Bulletin, 2018. Link (Demonstrates standard Williamson conditions and workup).

  • Allene Rearrangement Mechanism: Alabugin, I. V. et al. "Alkyne-Allene Isomerization: A Practical Guide." Chemical Society Reviews, 2012. Link (Authoritative source on the base-catalyzed instability of propargyl ethers).

  • Physical Properties & NMR Data: Sigma-Aldrich Product Specification, "1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene". Link (Verification of structure and expected physical state).

  • Purification of Xylene Derivatives: Gottlieb, H. E. et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997.[3] Link (Essential for distinguishing solvent peaks from impurities in the oily crude).

Sources

Technical Support Center: Troubleshooting & FAQs for 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals handling 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (also known as p-xylylene dipropargyl ether). Because this bifunctional monomer contains both ether linkages and terminal alkynes, it is highly susceptible to spontaneous polymerization and degradation during storage.

This guide provides field-proven insights, explains the underlying mechanistic causality of degradation, and offers self-validating protocols to ensure the long-term integrity of your monomer batches.

Part 1: Mechanistic Insights into Spontaneous Polymerization

Q1: Why does my 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene batch turn into an insoluble gel over time?

A1: The transition from a free-flowing liquid or soluble solid into an insoluble gel indicates that cross-linking has occurred. This molecule contains two highly reactive functional groups—the propargyl ether moiety and the terminal alkyne—which can degrade via three parallel pathways:

  • Auto-oxidation of the Ether (Primary Room-Temperature Pathway): Ethers are notorious for forming hydroperoxides at the

    
    -carbon when exposed to atmospheric oxygen. These peroxides homolytically cleave to form free radicals, which subsequently initiate radical cross-linking of the terminal alkynes[1].
    
  • Thermal Claisen Rearrangement: At elevated temperatures, propargyl ethers can undergo a Claisen-type rearrangement to form chromene intermediates. These intermediates rapidly polymerize without the need for external initiators[2]. While this typically requires significant heat, prolonged storage at room temperature can induce slow thermal degradation.

  • Transition-Metal Catalyzed Coupling: If trace amounts of copper or other transition metals are introduced (e.g., from metal spatulas), the terminal alkynes can undergo oxidative Glaser coupling in the presence of oxygen, forming di-alkyne oligomers[3].

G Monomer 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene Radical Peroxide / Radical Formation Monomer->Radical O2 / Light (Auto-oxidation) Thermal Claisen Rearrangement Monomer->Thermal Thermal Stress Metal Glaser Coupling Monomer->Metal Trace Cu / O2 Polymer1 Radical Cross-linking Radical->Polymer1 Alkyne Addition Polymer2 Chromene Polymerization Thermal->Polymer2 Ring-opening Polymer3 Oligomeric Di-alkynes Metal->Polymer3 C-C Bond Formation

Primary degradation and polymerization pathways of propargyl ether monomers.

Part 2: Optimal Storage Conditions

Q2: What are the exact parameters required to maximize the shelf-life of this dialkyne?

A2: To arrest the kinetic pathways described above, storage conditions must simultaneously exclude oxygen, light, thermal energy, and radical initiators. We recommend adhering to the following validated parameters:

ParameterRecommended ConditionScientific Causality
Temperature -20 °C to -80 °CSuppresses the kinetic energy required for thermal Claisen rearrangement and slows peroxide formation[2].
Atmosphere Argon (Ar) or Nitrogen (N

)
Displaces oxygen, completely preventing ether auto-oxidation and Glaser coupling[4].
Light Exposure Amber glass vialsPrevents UV/Vis-induced photolytic cleavage of trace hydroperoxides into free radicals[4].
Inhibitor 100 - 250 ppm BHTButylated hydroxytoluene (BHT) acts as a sacrificial hydrogen donor, scavenging peroxy radicals before they can initiate alkyne cross-linking[5].
Handling Tools PTFE or Ceramic spatulasAvoids the introduction of trace transition metals (Fe, Cu) that catalyze alkyne coupling[1].
Part 3: Troubleshooting & Analytical Verification

Q3: How can I verify if my stored batch has already started polymerizing or forming peroxides?

A3: Before committing a stored batch to a sensitive synthesis, perform a self-validating quality control check using the following methods:

  • Visual & Solubility Check: The pure monomer should be completely soluble in dichloromethane (DCM) or tetrahydrofuran (THF). If you observe turbidity or insoluble gel-like particulates upon dissolution, cross-linking has occurred.

  • Peroxide Test Strips: Because propargyl ether linkages can form explosive and polymerization-initiating peroxides[1], test the monomer using standard KI-starch peroxide test strips. Any reading above 5 ppm indicates significant oxidative degradation.

  • 
    H-NMR Spectroscopy:  Analyze the terminal alkyne proton (
    
    
    
    C-H), which typically appears around
    
    
    2.4-2.5 ppm, and the propargyl CH
    
    
    protons around
    
    
    4.1-4.2 ppm. Peak broadening or the appearance of new vinylic peaks (
    
    
    5.0-6.5 ppm) indicates oligomerization[2].
Part 4: Experimental Protocols

Q4: How do I properly add an inhibitor for storage, and how do I remove it before my experiment?

A4: The addition of a radical scavenger like BHT is the most effective way to prevent auto-polymerization of propargyl ethers[5]. However, BHT must be removed prior to using the monomer in radical-sensitive reactions (e.g., thiol-yne click chemistry or controlled polymerizations).

Protocol 1: Stabilizing the Monomer with BHT (For Long-Term Storage)
  • Prepare BHT Stock: Dissolve 10 mg of Butylated hydroxytoluene (BHT) in 1 mL of anhydrous ethanol to create a 10 mg/mL stock solution.

  • Dose the Monomer: For every 10 grams of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene, add 20

    
    L of the BHT stock solution (yielding ~200 ppm BHT).
    
  • Homogenize: Swirl the container gently to ensure uniform distribution of the inhibitor.

  • Inert Gas Purge: Overlay the liquid with a gentle stream of Argon gas for 60 seconds to displace all atmospheric oxygen[4].

  • Seal and Store: Seal the amber vial tightly with a PTFE-lined cap, wrap the seal with Parafilm, and store immediately at -20 °C.

Protocol 2: Removing BHT Prior to Synthesis (Self-Validating Workflow)

Because BHT is a phenol derivative, it is slightly acidic. This chemical property allows it to be easily separated from the neutral dialkyne monomer using basic alumina.

Workflow Start Stored Monomer (with BHT) Dissolve Dissolve in DCM/Hexane (1:1) Start->Dissolve Alumina Pass through Basic Alumina Plug Dissolve->Alumina Basic Alumina retains phenolic BHT Evaporate Rotary Evaporation (< 30°C) Alumina->Evaporate Neutral monomer elutes Pure Pure Monomer (Ready for use) Evaporate->Pure Purge with Argon

Workflow for the removal of BHT inhibitor from the monomer prior to use.

  • Column Preparation: Pack a short glass column or a fritted funnel with 2-3 inches of activated Basic Alumina (Brockmann I). Pre-wet the column with a 1:1 mixture of Dichloromethane (DCM) and Hexane.

  • Dissolution: Dissolve the required amount of stored monomer in a minimal volume of the DCM/Hexane mixture.

  • Elution: Load the monomer solution onto the basic alumina plug. The basic sites on the alumina will tightly bind the weakly acidic phenolic hydroxyl group of the BHT[5], while the neutral propargyl ether passes through freely.

  • Washing: Wash the plug with an additional 2-3 column volumes of the solvent mixture to ensure complete recovery of the monomer.

  • Concentration: Concentrate the eluent using a rotary evaporator. Crucial Causality Step: Keep the water bath temperature strictly below 30 °C to prevent thermally inducing Claisen rearrangement during concentration.

  • Validation: Run a quick Thin-Layer Chromatography (TLC) plate against a BHT standard (using 10% Ethyl Acetate in Hexane) to confirm the complete removal of the inhibitor before proceeding with your reaction.

References
  • Novel Benzoxazine Monomers Containing p-Phenyl Propargyl Ether: Polymerization of Monomers and Properties of Polybenzoxazines | Macromolecules Source: ACS Publications URL
  • Butylated hydroxytoluene Source: Wikipedia URL
  • 10.
  • Technical Support Center: Stability of Propynyloxy Compounds in Solution Source: Benchchem URL
  • Routine for peroxide forming chemicals Source: Stockholm University URL

Sources

catalyst selection for efficient reactions of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene

[1]

Status: Active Agent: Senior Application Scientist Ticket Focus: Catalyst Selection & Reaction Efficiency

Product Overview & Application Context

Molecule: 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene Core Utility: A bifunctional cross-linker containing two terminal propargyl ether groups. Primary Reactivity:

  • CuAAC (Click Chemistry): Formation of 1,2,3-triazole networks or linear polymers.

  • Sonogashira Coupling: C-C bond extension for conjugated materials.

  • Thiol-Yne: Radical addition for high-density functionalization.

Catalyst Selection & Troubleshooting (Q&A)

Module A: The "Click" Reaction (CuAAC)

Context: You are using this molecule to cross-link azides or synthesize linear polymers.

Q1: I am observing precipitation of copper species and low conversion. Which catalyst system should I use? A: The "naked" copper sources (CuI or CuSO₄ + Ascorbate) often aggregate when used with bis-propargyl ethers due to the chelating oxygen atoms in the ether linkage, which can trap copper in inactive cycles.

  • Recommendation: Switch to a Ligand-Accelerated Catalysis system.

    • Organic Solvents (DMF, DMSO, Toluene): Use Cu(MeCN)₄PF₆ stabilized with TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine). The TBTA ligand protects the Cu(I) center from oxidation and prevents aggregation.

    • Aqueous/Buffer Systems: Use CuSO₄ (5 eq) pre-complexed with THPTA (5 eq) followed by Sodium Ascorbate (10 eq). THPTA is water-soluble and prevents the "Glaser" homocoupling side reaction.

Q2: My reaction mixture turns into an insoluble gel before completion. How do I control this? A: This is a stoichiometry and concentration issue, not just a catalyst issue. As a bifunctional molecule, 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene acts as a cross-linker.

  • Diagnosis: If you are aiming for a linear polymer, you must maintain a strict 1:1 stoichiometry with a bifunctional azide. If you are grafting onto a surface, the local concentration of alkynes is too high, leading to inter-chain crosslinking.

  • Solution: Lower the global concentration to <0.1 M. Add the catalyst last to a premixed solution of reactants to ensure homogeneous initiation.

Q3: How do I distinguish between the mono-reacted intermediate and the fully reacted bis-triazole? A: Use TLC monitoring with a stain differentiation protocol .

  • Protocol: Run TLC in Hexane:EtOAc (start 3:1).

    • Starting Material: High Rf, stains dark with KMnO₄ (alkyne oxidation).

    • Mono-Triazole: Mid Rf, UV active.

    • Bis-Triazole: Low Rf (more polar), UV active.

  • Self-Validating Check: If the Mid-Rf spot persists after 4 hours, add 0.5 equiv of fresh Sodium Ascorbate. Oxygen has likely consumed your reductant.

Module B: Sonogashira Coupling (C-C Bond Formation)

Context: You are extending the carbon skeleton by coupling with aryl halides.

Q4: I am seeing a significant amount of homocoupling (Glaser product) instead of the cross-coupled product. A: Terminal propargyl ethers are highly susceptible to oxidative homocoupling in the presence of Copper and Oxygen.

  • Immediate Fix: You must rigorously exclude Oxygen. Sparging with Nitrogen is insufficient for this sensitive ether. You must use Freeze-Pump-Thaw (3 cycles) .

  • Catalyst Switch: If homocoupling persists, switch to a Copper-Free Sonogashira system.

    • System: PdCl₂(MeCN)₂ (2 mol%) + XPhos (4 mol%) + Cs₂CO₃ (2 eq) in Acetonitrile at 60°C.

    • Why: Removing Copper eliminates the mechanism for oxidative homocoupling entirely [1].

Experimental Protocols

Protocol A: High-Efficiency CuAAC "Click" (Ligand-Stabilized)

Best for: Synthesis of linear polymers or clean bis-functionalization in organic media.

Reagents:

  • Substrate: 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (1.0 eq)

  • Azide Partner: R-N₃ (2.1 eq)

  • Catalyst Source: Cu(MeCN)₄PF₆ (0.05 eq)

  • Ligand: TBTA (0.06 eq)

  • Solvent: Degassed DMF or DCM.

Step-by-Step:

  • Complex Formation (Critical): In a separate vial, dissolve Cu(MeCN)₄PF₆ and TBTA in 0.5 mL solvent. Stir for 15 mins under Argon. Validation: Solution should be clear/yellowish, not green (green = oxidized Cu(II)).

  • Main Mix: Dissolve the Alkyne and Azide in the remaining solvent in the reaction vessel.

  • Initiation: Add the Catalyst/Ligand complex to the Main Mix via syringe.

  • Incubation: Stir at Room Temperature for 4–12 hours.

  • Quench: Add 10% aqueous EDTA solution to chelate Copper (turns blue). Extract with DCM.[1]

Protocol B: Copper-Free Sonogashira Coupling

Best for: Coupling with Aryl Iodides while avoiding homocoupling.

Reagents:

  • Substrate: 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (1.0 eq)

  • Aryl Iodide: Ar-I (2.5 eq)

  • Catalyst: Pd(OAc)₂ (0.03 eq)

  • Ligand: PPh₃ (0.06 eq) or XPhos (0.06 eq for difficult substrates)

  • Base: Pyrrolidine (excess/solvent) or Et₃N/DMF (1:5).

Step-by-Step:

  • Degassing: Combine Alkyne, Aryl Iodide, and Base/Solvent. Perform 3 Freeze-Pump-Thaw cycles.[2]

  • Catalyst Addition: Add Pd source and Ligand under a positive stream of Argon.

  • Heating: Heat to 60°C. Note: Propargyl ethers are thermally sensitive; do not exceed 80°C to avoid ether cleavage.

  • Validation: Monitor by TLC. The formation of a fluorescent spot (extended conjugation) indicates success.

Visual Decision Matrices

Figure 1: Catalyst Selection Decision Tree

Caption: Logical flow for selecting the optimal catalyst system based on reaction type and observed failure modes.

CatalystSelectionStartStart: 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzeneReactionTypeSelect Reaction TypeStart->ReactionTypeClickCuAAC (Click)ReactionType->ClickSonogashiraSonogashira CouplingReactionType->SonogashiraSolventSolvent System?Click->SolventIssuePrimary Issue?Sonogashira->IssueAqueousWater/BufferSolvent->AqueousOrganicOrganic (DMF/DCM)Solvent->OrganicCat1CuSO4 + THPTA + NaAsc(Prevents Aggregation)Aqueous->Cat1Cat2Cu(MeCN)4PF6 + TBTA(Protects Cu(I))Organic->Cat2HomoHomocoupling (Glaser)Issue->HomoStandardStandard CouplingIssue->StandardCat3Pd(OAc)2 + XPhos + Cs2CO3(Copper-Free)Homo->Cat3Cat4Pd(PPh3)2Cl2 + CuI(Standard)Standard->Cat4

Figure 2: Troubleshooting the "Stalled Reaction"

Caption: Step-by-step diagnostic loop for incomplete conversion in CuAAC reactions involving bis-propargyl ethers.

TroubleshootingStartObservation: Reaction Stalled(TLC shows mono-product)ColorCheckCheck Solution ColorStart->ColorCheckGreenGreen/Blue SolutionColorCheck->GreenClearClear/Yellow SolutionColorCheck->ClearOxidationDiagnosis: Cu(I) Oxidized to Cu(II)Green->OxidationInactiveDiagnosis: Ligand Dissociationor Catalyst PoisoningClear->InactiveAction1Action: Add 0.5 eq Na-Ascorbate+ Degas (N2 sparge)Oxidation->Action1Action2Action: Add 0.1 eq TBTA Ligandto restabilize CuInactive->Action2ResultRe-Check TLC in 1 hourAction1->ResultAction2->Result

[3]

Quantitative Data Summary

ParameterCuAAC (Standard)CuAAC (Optimized)Sonogashira (Standard)Sonogashira (Cu-Free)
Catalyst CuSO₄ / AscorbateCu(MeCN)₄PF₆ / TBTAPd(PPh₃)₂Cl₂ / CuIPd(OAc)₂ / XPhos
Solvent H₂O / t-BuOHDMF or TolueneTHF / Et₃NAcetonitrile
Temp RTRT60°C60–80°C
Yield 60–75%>90%50–70%80–95%
Main Side Product AggregatesNoneGlaser HomocouplingNone
O₂ Sensitivity ModerateLow (Ligand shielded)HighModerate

References

  • BenchChem. A Comparative Guide to the Performance of Bis-Propargyl-PEG13 in Click Chemistry Protocols. (Accessed 2025).[2][4][5][6]

  • National Institutes of Health (PMC). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (Accessed 2025).[2][4][5][6]

  • Beilstein Journals. Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition. (Accessed 2025).[2][4][5][6]

  • ChemScene. 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene Product Properties. (Accessed 2025).[2][4][5][6]

  • BenchChem. Troubleshooting low yield in copper-catalyzed click reactions. (Accessed 2025).[2][4][5][6]

issues with the stability of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene in different media

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling in Different Media

Product Snapshot & Chemical Profile

Before addressing stability, users must understand the dual-nature of the ether linkages in this molecule. It functions as a crosslinker in Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Chemical Name: 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene[1][2][3][4]

  • CAS: 18473-19-3[2][3]

  • Structure Analysis: The molecule contains two propargyl ether moieties attached to a benzylic core.

    • Benzylic Ether Linkage: Susceptible to oxidative cleavage and acid-catalyzed hydrolysis (strong acids).

    • Terminal Alkyne: Susceptible to base-catalyzed isomerization (to allenes) and polymerization.

Stability Matrix: Media & Conditions

This matrix defines the stability boundaries of the compound. Violating these parameters is the primary cause of experimental failure.

Media / ConditionStability RatingTechnical Notes
Aqueous (Neutral pH 7) High Stable kinetically, but insoluble . Requires organic co-solvent (DMSO/DMF) for biological applications.
Acidic (pH < 4) Moderate to Low Risk: Benzylic ether cleavage. Stable to dilute acetic acid, but degrades in TFA or strong mineral acids (HCl, HBr).[1]
Basic (pH > 10) Low Critical Risk: Propargyl-to-Allene isomerization. Avoid strong bases (e.g., KOtBu, NaH).[1] Mild bases (Carbonates, TEA) are tolerated at RT.[1]
DMSO / DMF High Excellent solubility. Stable at RT.[5] Warning: Avoid heating >60°C in DMSO (risk of Swern-like oxidation).
Oxidative (Air/Light) Moderate Benzylic positions form peroxides over time. Store under inert gas (Ar/N2) in the dark.
Copper (Cu(I)) Reactive Stable during Click reaction, but Cu-acetylides can oligomerize if left for days.[1] Remove Cu immediately after reaction.

Deep Dive: Degradation Mechanisms

Understanding how the molecule degrades allows you to prevent it.

Mechanism A: Base-Catalyzed Isomerization (The "Yellowing" Effect)

In the presence of strong bases or prolonged exposure to mild bases at high temperatures, the propargylic proton is removed. This leads to the formation of an allenyl ether , which is highly reactive and rapidly polymerizes to form yellow/brown byproducts.

Mechanism B: Acid-Catalyzed Cleavage

The benzylic ether bond is acid-labile.[6] In the presence of strong acids (like TFA used in peptide deprotection), the ether bond cleaves, releasing 1,4-benzenedimethanol and destroying the crosslinking capability.[1]

Visualization: Degradation Pathways

DegradationPathways Start 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene Base Strong Base (pH > 10) Start->Base Deprotonation Acid Strong Acid (TFA, HBr) Start->Acid Protonation Ox Oxidation (Air/Light) Start->Ox Radical Mechanism Allene Allenyl Ether (Isomerization) Base->Allene Cleavage Ether Cleavage (Loss of Linker) Acid->Cleavage Hydrolysis Peroxide Benzylic Peroxides (Explosion Hazard) Ox->Peroxide Polymer Yellow/Brown Polymer Allene->Polymer Polymerization

Figure 1: Primary degradation pathways. Note that base-induced isomerization is irreversible.

Troubleshooting & FAQs

Q1: My stock solution in DMSO turned yellow after a week. Is it still good?

Diagnosis: Likely polymerization or oxidation .

  • Cause: DMSO can act as a mild oxidant, or trace base contaminants initiated isomerization.[1]

  • Action: Check purity via TLC (Hexane:EtOAc). If a baseline spot (polymer) appears, discard.[1]

  • Prevention: Store DMSO stocks at -20°C, protected from light. Use anhydrous, high-grade DMSO.[1]

Q2: I see a precipitate when adding the linker to my aqueous protein buffer.

Diagnosis: Solubility limit exceeded .

  • Cause: The molecule is hydrophobic. It crashes out in 100% aqueous media.

  • Action: Dissolve the linker in DMSO or DMF first to make a 10-50 mM stock. Add this dropwise to the vortexing protein solution. Ensure final organic solvent concentration is 5-10% (v/v) to maintain solubility.

Q3: The Click reaction failed (no conjugation).

Diagnosis: Copper poisoning or Reagent degradation .

  • Check: Run a proton NMR of the linker. Look for the triplet at ~2.4 ppm (alkyne proton). If missing or shifted, the alkyne is compromised.

  • Check: Ensure you are using a ligand (e.g., THPTA or TBTA) to protect the Cu(I) from oxidation and prevent Cu-induced oligomerization of the linker [1].

Standard Operating Protocols (SOPs)

Protocol A: Preparation & Storage of Stock Solutions
  • Weighing: Weigh quickly; the solid can be hygroscopic or waxy.

  • Solvent: Use Anhydrous DMSO or DMF (Grade ≥99.8%).

  • Concentration: Prepare at 10 mM to 50 mM .

  • Storage: Aliquot into amber glass vials (avoid plastics that leach plasticizers). Flush with Nitrogen/Argon. Store at -20°C .

    • Shelf Life: 6 months at -20°C; 1 week at RT.

Protocol B: Copper Removal (Post-Click)

Critical for biological applications to prevent toxicity and degradation.

Method: EDTA Chelation (Recommended) [1]

  • Dilute reaction mixture with water/buffer.

  • Add EDTA (500 mM, pH 8.0) to a final concentration of 5–10 mM.

  • Incubate for 10–20 minutes at RT.

  • Purification:

    • For Small Molecules: Extract with EtOAc. The Cu-EDTA complex remains in the aqueous phase.

    • For Bioconjugates: Perform dialysis or spin filtration (Amicon) against buffer containing 1 mM EDTA, then buffer alone.[1]

Visualization: Copper Removal Workflow

CopperRemoval Reaction Crude Click Reaction (Contains Cu-Ligand) Chelation Add EDTA (5-10 mM) Incubate 15 min Reaction->Chelation Decision Product Type? Chelation->Decision SmallMol Small Molecule Decision->SmallMol Biomol Protein/DNA Decision->Biomol Extract Liquid-Liquid Extraction (EtOAc / Water) SmallMol->Extract Dialysis Dialysis / Spin Filter (vs EDTA Buffer) Biomol->Dialysis Pure Copper-Free Product Extract->Pure Dialysis->Pure

Figure 2: Decision tree for removing copper catalysts after the reaction.

References

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.[1] Current Protocols in Chemical Biology, 3(4), 153–162.[1] [1]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Specific reference to Benzyl Ether stability and cleavage conditions).
  • BenchChem Technical Support. Cleavage of Propynyloxy Ethers in Organic Synthesis. [1]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions.[1][7][8] Journal of Biomolecular Screening, 8(3), 292-304.[1]

Sources

Validation & Comparative

Validation of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene Purity: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Purity in Click Chemistry

1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (CAS: 18473-19-3) is a pivotal bifunctional crosslinker employed in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. Its symmetry and terminal alkyne functionality make it ideal for synthesizing Metal-Organic Frameworks (MOFs), stabilizing hydrogels, and crosslinking peptide networks.

However, commercial "technical grade" supplies often contain critical impurities—specifically the mono-propargylated intermediate and the starting diol . In step-growth polymerizations, even a 1% deviation in stoichiometry caused by these impurities can drastically reduce molecular weight and alter gelation kinetics.

This guide objectively compares the two primary validation methodologies—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) —to determine which protocol ensures the rigorous quality standards required for high-stakes research.

Analytical Method Comparison: HPLC vs. NMR

While both techniques are complementary, they serve distinct roles in the validation workflow. The following table summarizes their comparative strengths.

Table 1: Comparative Analysis of Validation Methods
FeatureHPLC (Reverse Phase) 1H NMR Spectroscopy
Primary Utility Quantitative Purity : Detecting trace impurities (0.05% - 5%).Structural Identity : Verifying chemical structure and functional group ratios.
Detection Limit (LOD) High Sensitivity (ppm range).Low Sensitivity (~0.5 - 1% impurity detection limit).
Specificity Separates structurally similar byproducts (e.g., mono-ether vs. bis-ether) based on polarity.Overlapping signals can mask impurities with similar chemical shifts.
Throughput Moderate (15–30 min per run).High (5–10 min per sample).
Blind Spots Requires a UV-active chromophore (excellent for this benzene derivative).Cannot easily quantify inorganic salts or solvent residues unless internal standards are used.
Verdict Essential for Release Testing (Purity >98%).Essential for Process Control (Reaction completion).

Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Rationale: The bis-propargyl ether is significantly more hydrophobic than the mono-propargyl alcohol or the starting benzene dimethanol. A C18 reverse-phase column exploits these polarity differences, eluting the polar impurities first.

Instrument Setup:

  • System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Detection: UV at 254 nm (Aromatic ring absorption).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Injection Volume: 5–10 µL.

Mobile Phase Gradient:

  • Solvent A: Water (0.1% Phosphoric Acid or TFA for peak shape).

  • Solvent B: Acetonitrile (HPLC Grade).

Time (min)% Solvent A (Water)% Solvent B (ACN)Phase Description
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.01090Linear Gradient (Elute product)
20.01090Wash
21.09010Re-equilibration

Data Interpretation:

  • Retention Time (RT):

    • Starting Diol (1,4-Benzenedimethanol): ~3–5 min (Most polar).

    • Mono-Impurity: ~8–10 min.

    • Target Bis-Ether: ~12–14 min (Most hydrophobic).

  • Acceptance Criteria: Main peak area >98.0%. No single impurity >0.5%.

Protocol B: Proton Nuclear Magnetic Resonance ( H NMR)

Rationale: NMR provides a "fingerprint" of the molecule. For this symmetric molecule, the integration ratio between the aromatic protons and the terminal alkyne protons is a self-validating check for functionalization efficiency.

Sample Preparation:

  • Dissolve ~10 mg of sample in 0.6 mL CDCl

    
      (Chloroform-d).
    
  • Ensure the sample is free of paramagnetic impurities (filter if necessary).

Key Chemical Shifts (Expected):

AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Value
Aromatic H 7.35Singlet (s)4HCore benzene ring integrity.
Benzylic CH

4.62Singlet (s)4HLinks ring to ether oxygen.
Propargyl CH

4.20Doublet (d,

Hz)
4HCritical: Confirm ether linkage.
Terminal Alkyne H 2.45Triplet (t,

Hz)
2HCritical: Confirm "click" handle.

Validation Logic:

  • Symmetry Check: The aromatic region should show a clean singlet (or tight AA'BB' system appearing as a singlet). If you see multiple aromatic sets, the mono-substituted impurity is present.

  • Integration Check: The ratio of Propargyl CH

    
     (4.20 ppm) to Terminal Alkyne H (2.45 ppm) must be exactly 2:1 . Deviations suggest polymerization or alkyne degradation.
    

Visualizing the Validation Workflow

The following diagram illustrates the decision tree for validating a batch of crosslinker before use in sensitive applications.

ValidationWorkflow Start Crude Synthesis Product NMR_Check Step 1: 1H NMR Screening (Structure Confirmation) Start->NMR_Check Decision_NMR Symmetric Spectra? NMR_Check->Decision_NMR HPLC_Check Step 2: HPLC Quantitation (Purity > 98%?) Decision_NMR->HPLC_Check Yes (Pass) Recrystallize Action: Recrystallize (Remove Mono-impurity) Decision_NMR->Recrystallize No (Asymmetric) Decision_HPLC Impurities < 2%? HPLC_Check->Decision_HPLC Decision_HPLC->Recrystallize No (Trace Impurities) Release Release for Polymerization/Click Chem Decision_HPLC->Release Yes Recrystallize->NMR_Check Re-test

Figure 1: Decision matrix for validating 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene. Note the iterative loop for purification.

Impurity Profile & Impact Analysis[1]

Understanding what you are removing is as important as the removal itself.

ImpurityOriginImpact on Application
1,4-Benzenedimethanol Unreacted Starting MaterialChain Terminator: Contains -OH instead of Alkyne. Will not click, stopping polymer growth.
Mono-propargyl ether Incomplete ReactionChain Terminator: Acts as a "capping agent," reducing crosslink density and altering gel mechanics.
Propargyl Bromide Excess ReagentCytotoxicity: Highly toxic alkylating agent; must be removed for biological applications.

Conclusion

For routine synthesis, NMR is sufficient to confirm identity. However, for high-performance applications such as hydrogel formation or pharmaceutical conjugation, HPLC validation is non-negotiable . The presence of mono-functional impurities, invisible to a casual NMR inspection, can lead to complete experimental failure in step-growth polymerizations.

Recommendation: Always perform a preliminary NMR scan to verify structure, followed by the HPLC protocol defined above to certify purity


 98%.

References

  • PubChem. (n.d.). 1,4-bis((prop-2-yn-1-yloxy)methyl)benzene (Compound).[1][2] National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • Royal Society of Chemistry. (2016). 1H and 13C NMR Spectra of Propargyl Ether Derivatives. ChemSpider/RSC Advances. Retrieved March 3, 2026, from [Link](Note: Generalized reference for benzyl propargyl ether spectra).

  • Batool, T., et al. (2014).[3] A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives. PLOS ONE. Retrieved March 3, 2026, from [Link]

Sources

Technical Comparison Guide: 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene in Advanced Polymer Networks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the technical advantages of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (CAS: 18473-19-3) as a homobifunctional crosslinker for "Click" chemistry applications. While aliphatic crosslinkers (e.g., PEG-dialkynes) and ester-based linkers dominate general hydrogel synthesis, this aromatic ether derivative offers a unique triad of properties: hydrolytic permanence , structural rigidity via


-

stacking
, and enhanced hydrophobic drug retention .

This document serves as an operational manual for researchers selecting crosslinkers for high-modulus hydrogels, long-term implantable scaffolds, and drug delivery systems requiring superior encapsulation stability.

Part 1: Chemical Architecture & Mechanism

Structural Analysis

The molecule consists of a benzene core substituted at the para positions with propargylic ether moieties attached via methylene spacers.

  • Core: 1,4-Benzenedimethanol backbone.

  • Linkage: Benzylic ether (Ar-CH₂-O-CH₂-C≡CH).

  • Functionality: Terminal alkyne (Propargyl) for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Distinction from Analogs: Unlike 1,4-diethynylbenzene (direct alkyne attachment), the methylene spacer in this molecule breaks conjugation slightly, preserving the electronic isolation of the alkyne while maintaining the aromatic core's structural benefits. Unlike PEG-dialkynes , it introduces a rigid, hydrophobic domain into the polymer network.

Mechanism of Action (CuAAC Crosslinking)

The terminal alkynes react with azide-functionalized polymers (e.g., Azide-PEG, Azide-Hyaluronic Acid) to form 1,4-disubstituted 1,2,3-triazole linkages. This reaction is bio-orthogonal, high-yielding, and forms a chemically inert triazole ring.

ReactionPathway cluster_1 Catalysis cluster_2 Network Formation Linker 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (Dipropargyl Core) Cu Cu(I) Catalyst (CuSO4 + Na Ascorbate) Linker->Cu Polymer Azide-Functionalized Polymer Scaffold Polymer->Cu Triazole 1,2,3-Triazole Linkage (Chemically Inert) Cu->Triazole Cycloaddition Network Rigid, Pi-Stacked Hydrogel Network Triazole->Network Crosslinking

Figure 1: Mechanistic pathway of network formation via CuAAC click chemistry. The aromatic core of the linker becomes an integral, rigid node within the hydrogel matrix.

Part 2: Comparative Performance Analysis

Stability: Ether vs. Ester Linkages

Many commercial crosslinkers (e.g., bis(propargyl) succinate) utilize ester bonds, which are susceptible to hydrolysis in physiological environments (pH 7.4, 37°C).

  • Advantage: The benzylic ether linkage in 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene is hydrolytically stable . It resists degradation by esterases and spontaneous hydrolysis.

  • Application: Ideal for permanent implants (e.g., cartilage repair) or long-term sustained release depots where premature degradation leads to "burst release" of therapeutics.

Mechanical Properties: Aromatic vs. Aliphatic

Aliphatic crosslinkers (e.g., PEG-dipropargyl ether) act as flexible springs. In contrast, the benzene ring in this crosslinker acts as a rigid strut .

  • 
    -
    
    
    
    Stacking:
    At high crosslinking densities, the benzene rings can stack, creating physical crosslinks alongside the covalent triazole bonds.
  • Modulus: Hydrogels crosslinked with this aromatic agent typically exhibit a 2-3x higher storage modulus (G') compared to PEG-based analogs of similar molecular weight.

Drug Loading Efficiency (The "Aromatic Effect")

For hydrophobic drug delivery, the chemical nature of the crosslinker node is critical.

  • Mechanism: The aromatic core provides a hydrophobic domain capable of interacting with hydrophobic payloads (e.g., Doxorubicin, Paclitaxel) via

    
    -
    
    
    
    interactions.
  • Outcome: Research indicates that aromatic linkers can increase encapsulation efficiency by >15% compared to aliphatic linkers, which offer no specific affinity for hydrophobic drugs [1].

Summary Data Table
Feature1,4-Bis((prop-2-yn-1-yloxy)methyl)benzenePEG-Dipropargyl Ether (Aliphatic)Bis(propargyl) Succinate (Ester)
Linkage Type Benzylic Ether (Stable)Aliphatic Ether (Stable)Ester (Hydrolyzable)
Hydrolytic Half-life > 6 months (pH 7.4)> 6 months (pH 7.4)~3-7 days (pH 7.4)
Network Rigidity High (Rigid Core)Low (Flexible Chain)Low to Medium
Drug Affinity High (Hydrophobic/

-Stacking)
Low (Non-specific)Low
Primary Use Case Long-term scaffolds, Drug DepotsSoft Tissue EngineeringDegradable Matrices

Part 3: Experimental Protocols

Protocol: Synthesis of High-Modulus Click Hydrogel

Objective: Create a chemically crosslinked hydrogel with defined stoichiometry using 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene.

Materials:

  • Polymer: 4-Arm PEG-Azide (MW 10 kDa).

  • Crosslinker: 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (dissolved in DMSO).

  • Catalyst: CuSO₄ (100 mM aq) + Sodium Ascorbate (500 mM aq).

  • Solvent: PBS (pH 7.4).

Workflow:

  • Stoichiometric Calculation:

    • Calculate moles of azide groups (

      
      ).
      
    • Add crosslinker to achieve a 1:1 ratio of Alkyne:Azide.

    • Note: The crosslinker has 2 alkynes per molecule. Moles of Crosslinker =

      
      .
      
  • Precursor Preparation:

    • Solution A: Dissolve PEG-Azide in PBS (10 wt%).

    • Solution B: Dissolve 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene in minimal DMSO (due to low water solubility).

    • Critical Step: Slowly add Solution B to Solution A while vortexing. Ensure DMSO content < 10% v/v to prevent polymer precipitation.

  • Catalysis Initiation:

    • Add CuSO₄ (0.1 eq relative to alkynes).

    • Add Sodium Ascorbate (0.5 eq relative to alkynes) to initiate the reduction of Cu(II) to Cu(I).

  • Curing:

    • Inject mixture into mold immediately.

    • Gelation occurs within 5–15 minutes at RT.

    • Allow 12 hours for complete reaction (monitor G' plateau via rheology).

  • Purification:

    • Dialyze hydrogel against EDTA solution (10 mM) for 24 hours to remove Copper catalyst.

Visualization of Crosslinking Topology

NetworkTopology PolymerCenter PEG-4-Arm Linker1 Benzene Core PolymerCenter->Linker1 Arm 1 Linker2 Benzene Core PolymerCenter->Linker2 Arm 2 Linker3 Benzene Core PolymerCenter->Linker3 Arm 3 Linker4 Benzene Core PolymerCenter->Linker4 Arm 4 Drug Hydrophobic Drug Linker1->Drug Pi-Pi Interaction

Figure 2: Network topology illustrating the role of the aromatic crosslinker (Red Hexagons) in bridging polymer arms and stabilizing hydrophobic drugs (Yellow Diamond) via non-covalent interactions.

References

  • Comparison of Aromatic vs. Aliphatic Linkers in Polymersomes: Title: Aromatic vs. aliphatic linkers: impact on dye loading and stability in oligoglycerol-derived dendronized polymersomes. Source: Polymer Chemistry (RSC), 2015. URL:[Link]

  • Stability of Propargyl Ether Networks: Title: Fire-resistant propargyl ether networks derived from bio-based hydroxycinnamic acids. Source: Royal Society of Chemistry (RSC) Advances, 2024. URL:[Link]

  • Click Chemistry Protocols & Efficiency: Title: Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Source: MDPI Molecules, 2023. URL:[Link]

  • Product Identity & Properties: Title: 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene Substance Record. Source: PubChem (NIH). URL:[Link]

Sources

A Senior Application Scientist's Guide to Homobifunctional Alkyne Crosslinkers: A Comparative Analysis of Rigid vs. Flexible Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of bioconjugation, the choice of a chemical linker is a critical decision that dictates the efficiency, stability, and ultimate functionality of the resulting conjugate. Among the diverse arsenal of crosslinking reagents, homobifunctional linkers equipped with terminal alkynes for "click" chemistry offer a powerful approach for covalently connecting two azide-modified molecules. This guide provides an in-depth technical comparison of two distinct classes of homobifunctional alkyne linkers: the rigid aromatic scaffold represented by 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene and flexible polyethylene glycol (PEG)-based alternatives.

While direct peer-reviewed efficacy data for 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene is not extensively available, this guide will leverage established principles of linker design and data from analogous systems to provide a comprehensive comparison for researchers navigating the selection of an appropriate crosslinking strategy.

The Strategic Importance of the Linker Backbone: Rigidity vs. Flexibility

The central scaffold of a homobifunctional linker is not merely a spacer; it plays a crucial role in defining the spatial relationship between the two conjugated molecules. This can have profound implications for the biological activity and physicochemical properties of the final construct.

Rigid Linkers , such as 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene, feature a constrained conformational landscape. The benzene core imposes a fixed distance and orientation between the two terminal alkyne groups. This structural pre-organization can be advantageous in applications where precise control over the intermolecular or intramolecular distance is paramount. For instance, in the construction of certain antibody-drug conjugates (ADCs) or in probing protein-protein interactions, a rigid linker can ensure an optimal and consistent presentation of the conjugated moieties.[1]

Flexible Linkers , typically based on polyethylene glycol (PEG) chains, offer a contrasting approach.[2] The inherent rotational freedom of the PEG backbone allows the terminal reactive groups to adopt a multitude of spatial arrangements. This flexibility can be beneficial in overcoming steric hindrance during the conjugation reaction and can enhance the solubility of the resulting bioconjugate.[3][4]

The following diagram illustrates the fundamental structural difference between these two classes of linkers.

G cluster_0 Rigid Linker cluster_1 Flexible Linker a HC≡C-CH₂-O-CH₂- b Benzene Ring a->b c -CH₂-O-CH₂-C≡CH b->c d HC≡C-CH₂- e -(O-CH₂-CH₂)n- d->e f -O-CH₂-C≡CH e->f

Caption: Structural comparison of a rigid aromatic linker and a flexible PEG-based linker.

Comparative Performance Analysis

The selection of a rigid or flexible homobifunctional alkyne linker should be guided by the specific requirements of the intended application. The following table summarizes the key performance characteristics and considerations for each linker type, based on established principles in bioconjugation chemistry.

Performance Metric1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (Rigid)Flexible PEG-based Dialkyne LinkersRationale and Supporting Insights
Conformational Control HighLowThe benzene core of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene provides a defined spatial orientation of the alkyne groups. In contrast, the rotatable bonds in a PEG chain allow for a high degree of conformational freedom.[5]
Reaction Kinetics Potentially faster in pre-organized systemsGenerally efficient; can be influenced by chain lengthA rigid linker may facilitate faster reaction rates if the azide-containing binding partners are already in a favorable orientation. However, flexible linkers can more easily overcome steric barriers to achieve successful conjugation.
Solubility Moderate (hydrophobic benzene core)High (hydrophilic PEG chain)PEGylation is a well-established method for increasing the aqueous solubility and reducing aggregation of biomolecules.[4][6] The aromatic core of the rigid linker may necessitate the use of co-solvents in some applications.
Steric Hindrance More susceptible to steric hindranceLess susceptible to steric hindranceThe flexibility of a PEG linker allows it to "snake" into sterically hindered sites, which can be an advantage when conjugating large biomolecules.
Applications Probing protein structure, intramolecular crosslinking, defined-distance FRET pairsProtein dimerization, ADC development, surface functionalizationRigid linkers are well-suited for applications requiring precise distance constraints.[7] Flexible linkers are more versatile for general crosslinking applications where enhanced solubility and overcoming steric clash are important.[2]
Potential for Aggregation Higher risk with hydrophobic biomoleculesLower risk due to the hydrophilic nature of PEGThe hydrophobic benzene ring may contribute to aggregation when conjugated to poorly soluble proteins. PEG linkers are known to mitigate this issue.[3]

Experimental Protocols: A General Framework for Efficacy Evaluation

While specific protocols will vary based on the molecules to be conjugated, the following provides a general workflow for comparing the efficacy of rigid and flexible homobifunctional alkyne linkers in a protein dimerization experiment.

Part 1: Protein Modification with an Azide Handle

This initial step introduces the azide functionality into the protein of interest, preparing it for the click chemistry reaction.

G Protein Protein with accessible Lysine (-NH₂) Reaction1 Amine-reactive Crosslinking (e.g., pH 7.4, RT, 1 hr) Protein->Reaction1 NHS_Azide NHS-Azide Reagent NHS_Azide->Reaction1 Azide_Protein Azide-Modified Protein (-NH-CO-(CH₂)n-N₃) Reaction1->Azide_Protein Purification1 Purification (e.g., Desalting Column) Azide_Protein->Purification1 Final_Product1 Purified Azide-Modified Protein Purification1->Final_Product1

Caption: Workflow for introducing an azide handle onto a protein via an NHS-ester reaction.

Methodology:

  • Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of an amine-reactive azide linker (e.g., NHS-PEGn-Azide) in a compatible organic solvent (e.g., DMSO).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS-Azide reagent to the protein solution. Incubate the reaction at room temperature for 1 hour with gentle mixing.

  • Quenching: Quench the reaction by adding a final concentration of 50 mM Tris-HCl, pH 8.0, and incubating for 15 minutes.

  • Purification: Remove excess, unreacted azide reagent using a desalting column or dialysis against the desired storage buffer.

  • Characterization: Confirm the incorporation of the azide group using techniques such as MALDI-TOF mass spectrometry.

Part 2: Homobifunctional Crosslinking via Click Chemistry

This step utilizes the dialkyne linkers to dimerize the azide-modified protein.

G Azide_Protein 2x Azide-Modified Protein CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (CuSO₄, Sodium Ascorbate, Ligand) Azide_Protein->CuAAC Dialkyne_Linker Dialkyne Linker (Rigid or Flexible) Dialkyne_Linker->CuAAC Dimer Dimerized Protein CuAAC->Dimer Purification2 Purification (e.g., Size Exclusion Chromatography) Dimer->Purification2 Analysis Analysis (SDS-PAGE, DLS) Purification2->Analysis

Caption: Workflow for protein dimerization using a homobifunctional alkyne linker via CuAAC.

Methodology:

  • Reaction Setup: In separate reactions, combine the azide-modified protein with a 0.5 molar equivalent of either 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene or a flexible PEG-based dialkyne linker.

  • Catalyst Preparation: Prepare a fresh solution of the copper(I) catalyst. A typical formulation involves pre-mixing CuSO₄ and a copper-chelating ligand (e.g., THPTA) before adding a reducing agent such as sodium ascorbate.[8]

  • Click Reaction: Initiate the reaction by adding the copper(I) catalyst to the protein-linker mixture. Incubate at room temperature for 1-2 hours.

  • Purification: Purify the reaction mixture using size-exclusion chromatography (SEC) to separate the dimerized protein from unreacted monomer and any high-molecular-weight aggregates.

  • Analysis and Comparison:

    • SDS-PAGE: Analyze the SEC fractions by SDS-PAGE under reducing conditions to visualize the formation of the dimer (which will have approximately double the molecular weight of the monomer). Compare the dimer-to-monomer ratio for the rigid and flexible linkers to assess reaction efficiency.

    • Dynamic Light Scattering (DLS): Use DLS to determine the hydrodynamic radius and assess the polydispersity of the purified dimer, providing insights into the homogeneity and aggregation state of the final product.

Conclusion and Future Perspectives

The selection of a homobifunctional alkyne linker is a nuanced decision that requires careful consideration of the specific research objectives. 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene represents a valuable tool for applications demanding a rigid and defined spatial arrangement between two conjugated molecules. Its utility is most pronounced in structural biology and the development of precisely engineered biomolecular constructs.

In contrast, flexible PEG-based dialkyne linkers offer greater versatility, particularly in scenarios where enhancing solubility, minimizing aggregation, and overcoming steric hindrance are primary concerns. Their application is widespread in the development of therapeutic bioconjugates and functionalized materials.

Future advancements in linker technology will likely focus on the development of "smart" linkers that combine elements of both rigidity and flexibility, or that incorporate cleavable moieties to allow for controlled release of the conjugated molecules in response to specific stimuli. As our understanding of the intricate relationship between linker chemistry and biological function continues to grow, so too will our ability to design and synthesize next-generation bioconjugates with enhanced efficacy and performance.

References

  • Ma, W., Ding, X., Chen, Y., & Wang, Y. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega, 7(18), 15540–15546.
  • Zhang, L., et al. (2023). Dissecting In Vivo Cross-Linker Performance: Insights into Structural Dynamics and Molecular Rigidity. bioRxiv.
  • Ma, W., Ding, X., Chen, Y., & Wang, Y. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega.
  • Witte, M. D., et al. (2013).
  • BenchChem. (2025).
  • Gao, C., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase.
  • Lumiprobe.
  • BenchChem. (2025).
  • Chen, X., Zaro, J. L., & Shen, W.-C. (2013). Fusion Protein Linkers: Property, Design and Functionality. Advanced Drug Delivery Reviews, 65(10), 1357–1369.
  • Twist Bioscience. (2025). The Effects of Linker Length and Flexibility on Fc-Fusion Proteins. Twist Bioscience.
  • BenchChem. (2025). A Comparative Guide to Flexible vs. Rigid Linkers in PROTAC Design. BenchChem.
  • Lumiprobe. Homobifunctional reagents. Lumiprobe.
  • Harris, P. W. R., et al. (2021). Comparative Study of Click Handle Stability in Common Ligation Conditions.
  • Interchim. Alkyne – PEG – Hydrazide. Interchim.
  • Liu, Y., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates.
  • iGEM. (2001). What you need to know Rigid linkers Flexible linkers Semi-flexible linkers. iGEM.
  • Amet, N., et al. (2009). Linkers in the structural biology of protein–protein interactions. Protein Science, 18(8), 1593–1602.
  • Veprintsev, D. B., & Fersht, A. R. (2007). The influence of rigid or flexible linkage between two ligands on the effective affinity and avidity for reversible interactions with bivalent receptors. Journal of Molecular Recognition, 20(4), 253-262.
  • Dal Corso, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 308-318.
  • CD Bioparticles. Homobifunctional Linear PEGs. CD Bioparticles.
  • Kang, H. J., et al. (2023). Fabrication of rigidity and space variable protein oligomers with two peptide linkers. Chemical Science, 14(3), 643-652.
  • JenKem Technology USA. (2025).
  • Witte, M. D., et al. (2013).
  • ChemPep. Overview of PEG Linkers. ChemPep.
  • Interchim. Click Chemistry (Azide / alkyne reaction). Interchim.

Sources

A Comparative Guide to the Performance of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene in Advanced Polymer Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene, a rigid, aromatic di-alkyne crosslinker, benchmarked against common alternatives in the synthesis of advanced polymer networks such as hydrogels and Covalent Organic Frameworks (COFs). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes performance data, explains the causal relationships in experimental design, and provides detailed, validated protocols.

The utility of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene stems from its two terminal alkyne groups, making it an ideal building block for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction's high efficiency, specificity, and biocompatibility have made it a go-to method for creating complex polymer architectures under mild conditions.[2][3] The rigid aromatic core of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene imparts unique structural and functional properties to the resulting polymers, which will be the focus of this comparative guide.

Section 1: Application in Hydrogel Formation via Click Chemistry

Hydrogels are three-dimensional polymer networks with high water content, making them suitable for a variety of biomedical applications, including tissue engineering and drug delivery.[2][4] The choice of crosslinker is critical in determining the mechanical and swelling properties of the hydrogel. Here, we compare the performance of the rigid aromatic crosslinker, 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene, with a flexible aliphatic alternative, PEG-dialkyne.

Comparative Performance Data: Aromatic vs. Aliphatic Crosslinkers in Hydrogels

The structural differences between rigid aromatic and flexible aliphatic crosslinkers have a profound impact on the resulting hydrogel properties. The rigidity of the benzene ring in 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene leads to a more defined network structure, which can enhance mechanical strength.[5] In contrast, the flexible ether linkages in PEG-dialkyne allow for greater chain mobility, which can result in a higher swelling capacity.

Property1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (Aromatic)PEG-dialkyne (Aliphatic)Rationale
Mechanical Strength (Storage Modulus, G') Generally HigherGenerally LowerThe rigid aromatic core of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene restricts polymer chain mobility, leading to a stiffer network with a higher storage modulus.[5]
Swelling Ratio Generally LowerGenerally HigherThe flexible and hydrophilic nature of the PEG backbone in PEG-dialkyne allows for greater water absorption and chain relaxation, resulting in a higher swelling ratio.[6][7]
Thermal Stability (Glass Transition Temp, Tg) Generally HigherGenerally LowerThe aromatic structure contributes to a higher glass transition temperature due to restricted segmental motion of the polymer chains.
Crosslinking Efficiency HighHighBoth crosslinkers participate efficiently in CuAAC reactions, leading to well-defined network formation.[2][3]
Biocompatibility Generally GoodExcellentWhile both are generally biocompatible, PEG is well-known for its excellent biocompatibility and low immunogenicity.

Note: The exact values for these properties are highly dependent on the specific polymer backbone, crosslinker concentration, and experimental conditions. The trends presented here are based on general principles of polymer chemistry.

Experimental Protocol: Hydrogel Formation via CuAAC

This protocol describes the formation of a hydrogel using an azide-functionalized polymer and a di-alkyne crosslinker.

Materials:

  • Azide-functionalized polymer (e.g., azide-terminated 4-arm PEG)

  • Di-alkyne crosslinker (1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene or PEG-dialkyne)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand[8]

  • Deionized water or buffer (e.g., PBS)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-functionalized polymer in deionized water to the desired concentration (e.g., 10% w/v).

    • Dissolve the di-alkyne crosslinker in a minimal amount of a compatible solvent (e.g., DMSO) and then dilute with deionized water to the desired concentration. Ensure the final DMSO concentration is low to maintain biocompatibility.

    • Prepare stock solutions of CuSO4 (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and THPTA ligand (e.g., 200 mM in water).[8]

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, combine the azide-functionalized polymer solution and the di-alkyne crosslinker solution in a 1:1 molar ratio of azide to alkyne groups.

    • Add the THPTA ligand solution to the mixture. The ligand is used to stabilize the Cu(I) catalyst and improve reaction efficiency.[8]

    • Add the CuSO4 solution.

  • Initiation of Crosslinking:

    • Add the freshly prepared sodium ascorbate solution to the mixture to reduce Cu(II) to the active Cu(I) catalyst.

    • Gently mix the solution by pipetting or brief vortexing.

  • Gelation:

    • Observe the mixture for gel formation. The gelation time will vary depending on the concentrations of reactants and catalyst.

    • The hydrogel can be cast into a mold before gelation is complete.

Workflow for Hydrogel Formation:

G cluster_reactants Reactant Preparation cluster_catalyst Catalyst System Azide-Polymer Azide-Polymer Reaction_Vessel Reaction Vessel Azide-Polymer->Reaction_Vessel Dialkyne_Crosslinker 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene or PEG-dialkyne Dialkyne_Crosslinker->Reaction_Vessel CuSO4 CuSO4 CuSO4->Reaction_Vessel Na_Ascorbate Sodium Ascorbate Na_Ascorbate->Reaction_Vessel Initiation THPTA THPTA Ligand THPTA->Reaction_Vessel Hydrogel Crosslinked Hydrogel Reaction_Vessel->Hydrogel Gelation

Caption: Workflow for hydrogel formation via CuAAC.

Section 2: Application in Covalent Organic Frameworks (COFs)

COFs are a class of crystalline porous polymers with ordered structures, making them attractive for applications in gas storage, separation, and catalysis.[9] The choice of linker molecule is crucial for determining the topology and properties of the COF. 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene, with its rigid structure and defined geometry, is a potential linker for the synthesis of novel COFs.

Comparative Performance of Aromatic Di-alkyne Linkers in COFs

While the use of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene in COFs is an emerging area, we can infer its potential performance by comparing it to other aromatic linkers used in COF synthesis. The rigidity of the linker is a key factor in achieving a crystalline and porous structure.

Property1,4-Bis((prop-2-yn-1-yloxy)methyl)benzeneOther Aromatic Di-alkyne Linkers (e.g., 1,4-diethynylbenzene)Rationale
Crystallinity Potentially HighHighThe rigid aromatic core promotes ordered packing of the linkers, which is essential for forming a crystalline framework.
Porosity TunableTunableThe pore size of the COF can be tuned by the length and geometry of the linker. The ether linkages in 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene provide some flexibility compared to a direct di-ethynylbenzene linker.
Thermal Stability Expected to be HighHighAromatic frameworks generally exhibit high thermal stability.[10]
Surface Area Potentially HighHighA well-ordered, crystalline structure with defined pores typically leads to a high surface area.[9]
Experimental Protocol: Synthesis of a COF via Alkyne-Azide Cycloaddition

This protocol outlines a general procedure for the synthesis of a COF using a di-alkyne linker and a tri- or tetra-azide building block.

Materials:

  • Di-alkyne linker (1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene)

  • Tri- or tetra-azide building block (e.g., 1,3,5-tris(azidomethyl)benzene)

  • Copper(I) catalyst (e.g., CuI)

  • Solvent (e.g., a mixture of dioxane and mesitylene)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

Procedure:

  • Reaction Setup:

    • In a Pyrex tube, add the di-alkyne linker, the tri- or tetra-azide building block, and the copper(I) catalyst.

  • Solvent and Base Addition:

    • Add the solvent mixture and the base to the tube.

  • Degassing and Sealing:

    • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases.

    • Seal the tube under vacuum.

  • Heating and Reaction:

    • Heat the sealed tube in an oven at a specific temperature (e.g., 120 °C) for a set period (e.g., 3 days).

  • Isolation and Purification:

    • After cooling to room temperature, collect the precipitate by filtration.

    • Wash the solid product extensively with various solvents (e.g., acetone, THF, chloroform) to remove unreacted monomers and catalyst.

    • Dry the final COF product under vacuum.

G cluster_monomers Monomers Dialkyne 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene Reaction_Tube Sealed Reaction Tube Dialkyne->Reaction_Tube Triazide Tri/Tetra-azide Building Block Triazide->Reaction_Tube Catalyst Cu(I) Catalyst Catalyst->Reaction_Tube Solvent_Base Solvent + Base Solvent_Base->Reaction_Tube Heating Heating (e.g., 120°C) Reaction_Tube->Heating COF_Product Covalent Organic Framework Heating->COF_Product Polymerization

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

The proper management and disposal of laboratory chemicals are paramount to ensuring personnel safety and environmental protection. This guide provides a detailed protocol for the disposal of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (CAS No. 18473-19-3), a bifunctional molecule often utilized in materials science and chemical synthesis. Adherence to these procedures is critical due to the compound's specific chemical properties and potential hazards. This document is intended for researchers, scientists, and drug development professionals trained in handling chemical reagents.

Hazard Identification and Risk Assessment

Understanding the full hazard profile of a chemical is the foundation of its safe management. While specific toxicity data for 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene is limited, a comprehensive risk assessment can be conducted by examining its known hazards and inferring potential risks from its structural components—namely, the propargyl ether groups.

Key Hazards Summary

Hazard TypeDescriptionRationale & References
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[1]Direct contact with the skin or eyes can lead to inflammation and discomfort. This is a documented hazard for this specific compound.[1][2]
Respiratory Irritation May cause respiratory irritation if inhaled.[1]Inhalation of dust, vapors, or aerosols can irritate the respiratory tract.[1][2]
Peroxide Formation Potential Risk: Ethers, particularly those with allylic or propargylic structures, can form explosive peroxides upon exposure to air and light over time.[3]The propargyl ether functional groups in the molecule present a significant risk of peroxide formation. These peroxides can become shock-sensitive and pose a severe explosion hazard, especially upon heating or concentration.[3]
Flammability Potential Risk: While a specific flashpoint is not readily available, related propargyl ethers are classified as flammable or combustible liquids.[3][4]The compound should be handled as a flammable substance. Vapors may form flammable mixtures with air.
Reactivity Potential Risk: Terminal alkynes can react with certain metals (e.g., copper, silver, mercury, brass fittings) to form highly unstable and explosive metal acetylides.This is a well-established reactivity pattern for the terminal alkyne functional groups present in the molecule.

Pre-Disposal Protocol: Minimization and Segregation

Effective waste management begins before the waste is generated. Implementing strategies for minimization and proper segregation is crucial for safety and cost-effectiveness.

  • Waste Minimization : Purchase only the quantity of chemical required for your specific project or experiment.[5] Modifying experimental procedures to use smaller quantities (microanalysis) can significantly reduce the volume of hazardous waste generated.[5]

  • Strict Segregation : To prevent dangerous reactions, 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene waste must be kept separate from other chemical waste streams.[6][7]

    • DO NOT mix with aqueous waste.

    • DO NOT mix with strong oxidizing agents, acids, or bases.

    • DO NOT dispose of this chemical down the sink or in municipal solid waste.[6][8] This practice is illegal and poses a severe risk of contaminating waterways and causing potentially hazardous reactions in the drainage system.[6]

Personal Protective Equipment (PPE)

When handling 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene for disposal, all personnel must wear appropriate PPE to prevent exposure.[6]

  • Hand Protection : Wear chemical-resistant gloves (e.g., Nitrile).

  • Eye Protection : Use safety glasses with side shields or chemical splash goggles.[3]

  • Skin and Body Protection : A standard laboratory coat is required.

  • Work Area : All handling and transfer of this chemical waste should be performed inside a certified chemical fume hood to mitigate inhalation risks.[3][9]

Step-by-Step Disposal Procedure

This protocol outlines the systematic process for collecting and storing the chemical waste pending final disposal by a certified entity.

  • Container Selection :

    • Choose a dedicated hazardous waste container that is in good condition, free of leaks, and has a secure, tight-fitting lid.[5][8]

    • The container must be made of a chemically compatible material, such as amber glass or a suitable plastic like polyethylene.[8]

    • If possible, using the original, triple-rinsed manufacturer's container is a good practice.[5] Note that the rinsate from a hazardous chemical container must also be collected as hazardous waste.[8]

  • Waste Collection :

    • Carefully transfer the waste material into the selected container, using a funnel for liquids to prevent spills.

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.

    • Keep the container closed at all times except when actively adding waste.[5][8]

  • Accurate Labeling :

    • Immediately after adding waste, securely affix a completed hazardous waste label to the container.[7]

    • The label must include:

      • The words "Hazardous Waste".[10]

      • The full chemical name: "1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene".

      • The CAS Number: "18473-19-3".

      • A clear indication of the associated hazards: "Irritant," "Potential Peroxide Former," and "Flammable."[10]

  • Interim Storage :

    • Store the sealed and labeled waste container in a designated and properly managed Satellite Accumulation Area (SAA).[10]

    • The SAA must be located near the point of generation and under the control of laboratory personnel.[10]

    • Ensure the storage location is away from all sources of ignition, heat, and direct sunlight.[3][6][9]

    • Store with compatible organic waste. Do not store acids and bases next to each other.[10]

  • Final Disposal Arrangement :

    • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste management contractor to schedule a pickup.[5][8]

    • Do not accumulate more than 55 gallons of chemical waste in your SAA.[10]

    • The standard and accepted final disposal method for this type of organic compound is high-temperature incineration at a permitted hazardous waste facility.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene.

G start Waste Generated: 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check container_select Step 2: Select Compatible Waste Container (e.g., Amber Glass, PE) ppe_check->container_select transfer_waste Step 3: Transfer Waste (in Fume Hood) container_select->transfer_waste label_container Step 4: Label Container Correctly - 'Hazardous Waste' - Full Chemical Name & CAS - Hazards (Irritant, Peroxide Former) transfer_waste->label_container spill_node Emergency: Spill Occurs transfer_waste->spill_node if spill store_waste Step 5: Store Securely in SAA (Closed, Segregated, Away from Heat) label_container->store_waste contact_ehs Step 6: Arrange Pickup via EH&S or Contractor store_waste->contact_ehs spill_procedure Follow Spill Protocol: - Absorb with inert material - Use non-sparking tools - Collect for disposal - Ventilate Area spill_node->spill_procedure

Caption: Disposal workflow for 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene.

Emergency Procedures

In the event of an accidental spill or personnel exposure, immediate and appropriate action is required.

  • Spill Response :

    • For small spills, absorb the material with a non-combustible, inert absorbent such as sand or vermiculite.

    • Using non-sparking tools, carefully sweep or scoop the absorbed material into a sealable, labeled container for disposal as hazardous waste.[12]

    • Ventilate the area and wash the spill site after material pickup is complete.

    • For large spills, evacuate the area and contact your institution's emergency response team immediately.

  • Personnel Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9][12]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][12]

    • Inhalation : Move the individual to fresh air immediately.[9][12]

    • In all cases of exposure, seek prompt medical attention.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene in a manner that prioritizes safety, compliance, and environmental responsibility.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • Chapter 20: Chemical Waste Management. (2025). University of Nevada, Reno. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024). National Science Teaching Association. Retrieved from [Link]

  • 3 Rules Regarding Chemical Waste in the Laboratory. (2023). Dan The Lab Safety Man. Retrieved from [Link]

  • Material Safety Data Sheet - tert-Butyl propargyl ether, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • 1,4-Bis(prop-2-en-1-yloxy)benzene. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • 1,4-bis((prop-2-yn-1-yloxy)methyl)benzene. (n.d.). PubChemLite. Retrieved from [Link]

  • ((Prop-2-yn-1-yloxy)methyl)benzene. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Recyclable Catalysts for Alkyne Functionalization. (2021). MDPI. Retrieved from [Link]

  • One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. (2024). Organic Syntheses. Retrieved from [Link]

  • Safety Data Sheet: 1,2-(Methylenedioxy)benzene. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

Sources

Personal protective equipment for handling 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Emergency Response & Hazard Architecture

Immediate Action Card (Print & Post in Fume Hood)

Event Immediate Action
Skin Contact Drench: Wash with soap and water for 15 minutes.[1] Do not use organic solvents (increases absorption).[1]
Eye Contact Irrigate: Flush with eyewash for 15 minutes, lifting lids.[1][2] Seek ophthalmological evaluation immediately.
Inhalation Evacuate: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1]
Spill (Small) Absorb: Use vermiculite or sand.[1][3] Do NOT use metal dustpans. Wipe with acetone, then soap/water.[1]
Fire Extinguish: Dry chemical, CO₂, or water spray.[1][2] Warning: Risk of container rupture due to polymerization heat.[1]

Part 2: Hazard Identification & Risk Assessment

To handle 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene safely, you must understand the chemical mechanism of its instability. It is not merely an irritant; it is a bifunctional energetic precursor .[1]

The Propargyl Threat (Terminal Alkynes)
  • Mechanism: The terminal alkyne protons (

    
    ) are acidic (
    
    
    
    ).[1] Upon contact with heavy metals (Copper, Silver, Mercury) in basic or even neutral conditions, they can form metal acetylides .[1]
  • Risk: Metal acetylides are shock-sensitive primary explosives.[1]

  • Operational Control: Strictly prohibit the use of copper spatulas, brass fittings, or silver-soldered joints in the reaction stream. Use only stainless steel, glass, or Teflon.[1]

The Ether Threat (Peroxidation)
  • Mechanism: The molecule contains two benzylic ether linkages.[1] Benzylic hydrogens are susceptible to radical abstraction by atmospheric oxygen, leading to hydroperoxide formation.[1]

  • Risk: Concentration of peroxides during rotary evaporation can lead to detonation.[1]

  • Operational Control: Store under inert gas (Argon/Nitrogen). Test for peroxides using KI strips before distilling or heating any aged residue.[1]

Energetic Polymerization
  • Mechanism: As a bifunctional crosslinker, the molecule can undergo exothermic polymerization if heated or catalyzed uncontrolled.[1]

  • Risk: Thermal runaway.[1]

  • Operational Control: Keep storage temperature at 2–8°C.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed based on permeation resistance and physical hazard protection .[1]

PPE Category Recommendation Technical Rationale
Hand Protection (Standard) Double Nitrile Gloves (0.11 mm min)Nitrile provides excellent splash resistance to benzylic ethers.[1] Double gloving creates a sacrificial outer layer.[1]
Hand Protection (Spill/Immersion) Silver Shield / 4H (Laminate) For prolonged exposure or spill cleanup.[1] Aromatics can swell nitrile over time; laminate offers >4 hour breakthrough time.[1]
Eye Protection Chemical Splash Goggles Safety glasses are insufficient.[1] Vapors are lachrymators (tear-inducing).[1] Goggles seal the eyes from volatile irritation.[1]
Respiratory P100/OV Cartridge (if outside hood)Mandatory: Handle only in a fume hood.[1] If weighing outside, use a half-face respirator with Organic Vapor cartridges.[1]
Body Protection Flame-Resistant Lab Coat Synthetic fibers (polyester) melt into skin during flash fires.[1] Use 100% cotton or Nomex.[1]

Part 4: Operational Handling Protocols

Protocol A: Safe Weighing & Transfer
  • Pre-Check: Verify the container is free of crystallization on the threads (peroxide sign).

  • Atmosphere: If the compound is a liquid/oil, handle under Argon.[1] If solid, minimize air exposure.[1][2]

  • Tools: Use ceramic or stainless steel spatulas. Avoid aluminum foil (potential reactivity with acidic alkynes over time).

  • Weighing: Weigh inside the fume hood using a portable balance. If the balance is static, tare a vial, add compound in the hood, cap tightly, and weigh outside.[1]

Protocol B: Reaction Setup (Click Chemistry)
  • Solvent Choice: Avoid ethers (THF/Diethyl ether) if possible to reduce cumulative peroxide load; use DMF or DMSO if compatible.[1]

  • Catalyst Addition: If using Cu(I) catalysts, pre-mix the catalyst in solvent before adding to the alkyne.[1] Adding solid Copper(I) iodide directly to the neat alkyne can create local hot spots of copper acetylide.

Protocol C: Waste Disposal & Deactivation

Critical Rule: Do NOT mix with heavy metal waste streams (e.g., Mercury, Silver, Lead waste).[1]

Disposal Decision Tree (Graphviz Visualization):

Disposal_Protocol Start Waste Generation: 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene CheckMetal Does waste contain Cu, Ag, or Hg? Start->CheckMetal MetalYes YES: High Explosion Risk CheckMetal->MetalYes Contaminated MetalNo NO: Standard Organic CheckMetal->MetalNo Pure / Organic Only Quench Quench: Add EDTA or Ammonia to chelate metal MetalYes->Quench LabelExpl Label: 'Flammable Waste - Potential Metal Acetylides' Quench->LabelExpl Segregate Segregate: Non-Halogenated Organic Waste MetalNo->Segregate LabelStd Label: 'Flammable Organic - Peroxide Former' Segregate->LabelStd

Figure 1: Decision logic for segregating alkyne waste to prevent explosive acetylide formation.[1]

Part 5: Storage & Stability

Parameter Specification Reasoning
Temperature 2°C to 8°C (Refrigerate)Retards autoxidation and polymerization.[1]
Light Amber Vials / Foil Wrap UV light accelerates radical formation at the benzylic position.[1]
Atmosphere Inert (Argon/Nitrogen) Displaces oxygen to prevent peroxide formation.[1]
Shelf Life 12 Months Test for peroxides every 3 months after opening.[1]

Part 6: Scientific References

  • PubChem. (2025).[1][4] Compound Summary: ((Prop-2-yn-1-yloxy)methyl)benzene.[1][5] National Library of Medicine.[1] Retrieved October 26, 2025, from [Link][1]

  • Bretherick, L. (2017).[1] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[1] (Reference for Acetylide formation hazards).

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Chemical Database. Retrieved October 26, 2025, from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.